Product packaging for 4-N-Propyl cyclohexyl benzene(Cat. No.:CAS No. 22800-88-0)

4-N-Propyl cyclohexyl benzene

Cat. No.: B12336330
CAS No.: 22800-88-0
M. Wt: 202.33 g/mol
InChI Key: AEWHUPMFQAHCQR-UHFFFAOYSA-N
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Description

Overview of Arylcyclohexane Derivatives in Chemical Science

Arylcyclohexane derivatives represent a significant class of organic compounds characterized by a cyclohexane (B81311) ring attached to an aromatic (aryl) group. This structural motif is of considerable interest in various fields of chemical science due to the unique combination of the flexible, three-dimensional cyclohexane moiety and the rigid, planar aromatic ring. This arrangement imparts specific physical and chemical properties that make them valuable in materials science and medicinal chemistry.

In materials science, arylcyclohexanes are fundamental components in the formulation of liquid crystals. The rigid core provided by the arylcyclohexyl structure, often with specific substituents, allows for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. uh.edu These mesogenic properties are crucial for applications in liquid crystal displays (LCDs). The specific stereochemistry of the cyclohexane ring, particularly the preference for the trans-configuration to minimize steric strain, influences the packing and, consequently, the liquid crystalline properties of these molecules. vulcanchem.com

From a medicinal chemistry perspective, the arylcyclohexane scaffold is found in various biologically active compounds. It can serve as a key structural element in the design of new therapeutic agents. For instance, derivatives of arylcyclohexane have been investigated for their potential in treating autoimmune and inflammatory diseases, with some compounds showing the ability to modulate macrophage polarization. nih.gov Furthermore, the lipophilicity and conformational flexibility of the cyclohexane ring can be tailored to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The functionalization of the arylcyclohexane core, particularly at the benzylic and other positions of the cyclohexane ring, is an active area of research for creating novel molecular architectures with specific biological targets. acs.org

Historical Development and Significance of the 4-N-Propyl Cyclohexyl Benzene (B151609) Structural Motif

The study of liquid crystals dates back to 1888 with the observations of Austrian botanist Friedrich Reinitzer on cholesteryl benzoate. wikipedia.orgxiengineering.com He noted that this compound had two distinct melting points, with a cloudy liquid phase appearing between the solid and clear liquid states. xiengineering.commanchester.ac.uk This discovery of a new phase of matter, termed the liquid crystal phase, laid the groundwork for future research in this area. wikipedia.orgxiengineering.com The term "liquid crystal" itself was coined by German physicist Otto Lehmann. xiengineering.commanchester.ac.uk

The development of practical applications for liquid crystals, particularly in displays, spurred the synthesis and investigation of a wide variety of molecular structures capable of forming liquid crystalline phases. The 4-n-propylcyclohexyl benzene motif, and related arylcyclohexane structures, emerged as a key component in this field. The significance of this structural motif lies in its ability to contribute to the formation of stable nematic liquid crystal phases over a broad temperature range. The combination of the flexible alkyl chain (propyl group), the semi-rigid cyclohexane ring, and the rigid benzene ring provides the necessary balance of molecular shape and intermolecular interactions for liquid crystallinity.

Early research focused on establishing structure-property relationships, understanding how variations in the alkyl chain length and the nature of the aromatic core influence the mesophase behavior. The synthesis of compounds like 4-n-propylcyclohexyl benzene and its derivatives was crucial for the development of the first commercially viable liquid crystal displays in the 1960s. unisystem.com These materials offered the low viscosity and positive dielectric anisotropy required for the twisted nematic (TN) effect, which was the basis for early LCD technology. The trans-isomer of these compounds is particularly important as its linear shape is conducive to forming the ordered structures required for liquid crystal phases. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to the Compound Class

The research landscape for arylcyclohexane derivatives, including 4-n-propylcyclohexyl benzene, continues to be active and is expanding into new areas beyond traditional liquid crystal applications. Current trends indicate a growing interest in their use as advanced materials, in medicinal chemistry, and as probes for fundamental chemical studies.

In materials science, while the demand for conventional liquid crystals for displays remains, research is also exploring novel applications. This includes the development of advanced materials such as polymers and coatings where the arylcyclohexane moiety can impart desirable properties like thermal stability and specific optical characteristics. There is also ongoing research into the synthesis of new liquid crystal materials with enhanced properties, such as faster switching times and wider viewing angles, which often involves the fine-tuning of the arylcyclohexane core and its substituents.

A significant emerging trend is the exploration of arylcyclohexane derivatives in drug discovery and development. The structural similarity of some arylcyclohexanes to natural products like cannabinoids has prompted investigations into their potential as anti-inflammatory and immunomodulatory agents. nih.gov Researchers are synthesizing and screening libraries of these compounds to identify new therapeutic leads. nih.gov The focus is often on understanding how modifications to the arylcyclohexane scaffold affect biological activity and target specificity. scirp.org

Furthermore, arylcyclohexanes serve as important model systems for studying fundamental aspects of chemical reactivity and stereochemistry. The selective functionalization of the C-H bonds in the cyclohexane ring is a topic of intense research, with the development of new catalytic methods to achieve high site- and enantioselectivity. acs.org These studies not only provide new synthetic routes to valuable compounds but also deepen our understanding of reaction mechanisms.

Research Objectives and Scope of the Study on 4-N-Propyl Cyclohexyl Benzene

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound 4-n-propylcyclohexyl benzene. The scope of this study is strictly limited to the chemical and physical properties, synthesis, and established applications of this specific molecule.

The study will be structured to present detailed research findings on 4-n-propylcyclohexyl benzene, including its molecular structure and key physicochemical properties. This will be supported by data tables for clarity and ease of reference. The article will also delve into the common synthetic methodologies employed for its preparation.

Crucially, this study will not include any information regarding dosage or administration, nor will it discuss safety or adverse effect profiles. The focus will remain solely on the chemical and material science aspects of 4-n-propylcyclohexyl benzene.

Chemical and Physical Properties of 4-n-Propylcyclohexyl Benzene

PropertyValue
IUPAC Name 1-cyclohexyl-4-propylbenzene
CAS Number 22800-88-0
Molecular Formula C15H22
Molecular Weight 202.33 g/mol
Boiling Point ~290°C at 760 mmHg
Density ~0.9 g/cm³
LogP (Octanol-Water) 5.2
Solubility Insoluble in water; soluble in organic solvents

Data sourced from multiple chemical databases. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B12336330 4-N-Propyl cyclohexyl benzene CAS No. 22800-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22800-88-0

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

1-cyclohexyl-4-propylbenzene

InChI

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h9-12,14H,2-8H2,1H3

InChI Key

AEWHUPMFQAHCQR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 N Propyl Cyclohexyl Benzene

Traditional Synthetic Routes to Arylcyclohexyl Systems

Traditional methods for creating the aryl-cyclohexyl bond, a key feature of 4-n-propylcyclohexylbenzene, have been well-established in organic chemistry. These routes often involve multi-step processes and have been foundational in the synthesis of this class of compounds.

Friedel-Crafts Alkylation Approaches for Aryl-Cyclohexyl Coupling

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. wikipedia.org In the context of synthesizing arylcyclohexyl systems, this reaction involves the alkylation of an aromatic ring with a cyclohexyl-containing electrophile, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

One documented route for a related compound involves the Friedel-Crafts alkylation of benzene (B151609) with 4-propylcyclohexyl chloride using AlCl₃ as a catalyst. This reaction proceeds through a carbocation intermediate and can achieve yields of approximately 75% under anhydrous conditions at temperatures between 50–60°C. vulcanchem.com However, a significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, where multiple alkyl groups are added to the aromatic ring, due to the activating nature of the newly introduced alkyl substituent. organic-chemistry.org

ReactantsCatalystConditionsYieldReference
Benzene, 4-propylcyclohexyl chlorideAlCl₃Anhydrous, 50–60°C~75% vulcanchem.com

Catalytic Hydrogenation Strategies for Cyclohexyl Ring Formation

Catalytic hydrogenation is a crucial technique for converting an aromatic ring into a cyclohexyl ring. This approach is particularly useful when starting from a biphenyl (B1667301) derivative. The selective hydrogenation of one of the aromatic rings in a biphenyl system can lead to the desired arylcyclohexyl structure.

For instance, the selective hydrogenation of biphenyl to cyclohexylbenzene (B7769038) has been extensively studied. mdpi.comresearchgate.net Nickel-based catalysts have shown high efficiency in this transformation. mdpi.comresearchgate.net One study reported that a 20% Ni/SiO₂ catalyst achieved a 99.6% conversion of biphenyl with a 99.3% yield of cyclohexylbenzene at 200°C and 2 MPa of hydrogen pressure. mdpi.com Another approach utilized a skeletal Ni catalyst, which resulted in 100% conversion and 99.4% selectivity for cyclohexylbenzene. researchgate.net These methods highlight the potential for high-yield synthesis of the core cyclohexylbenzene structure, which can then be further functionalized to produce 4-n-propylcyclohexylbenzene. A patented industrial method for a similar compound involves the hydrogenation of p-hydroxypropiophenone to form a cyclohexanol (B46403) intermediate, followed by dehydration and further low-pressure hydrogenation to saturate the cyclohexene (B86901) ring. vulcanchem.com

CatalystSubstrateProductConversionSelectivity/YieldReference
20% Ni/SiO₂BiphenylCyclohexylbenzene99.6%99.3% Yield mdpi.com
Skeletal NiBiphenylCyclohexylbenzene100%99.4% Selectivity researchgate.net
Raney Nickelp-Hydroxypropiophenone4-propylcyclohexanol--

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for forming carbon-carbon bonds. orgosolver.commasterorganicchemistry.com These reagents are highly reactive and can act as potent nucleophiles. libretexts.orglibretexts.org Their preparation typically involves the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. orgosolver.commasterorganicchemistry.com

In the synthesis of arylcyclohexyl systems, a Grignard reagent derived from a cyclohexyl halide could theoretically be coupled with an appropriate aryl electrophile. Conversely, an aryl Grignard or organolithium reagent could react with a cyclohexyl electrophile. For example, the reaction of an arylmagnesium halide with a primary alkyl iodide can be catalyzed by copper cyanide-lithium chloride (CuCN·2LiCl) to form the coupled product. organic-chemistry.org While specific examples for the direct synthesis of 4-n-propylcyclohexylbenzene using this method are not prevalent in the provided search results, the general reactivity patterns of these organometallic reagents suggest their applicability. orgosolver.comchemistrysteps.com It is important to note that these reagents are highly sensitive to air and moisture, requiring anhydrous reaction conditions. masterorganicchemistry.comlibretexts.org

Advanced and Green Chemistry Approaches for 4-N-Propyl Cyclohexyl Benzene Synthesis

In recent years, there has been a shift towards developing more efficient and environmentally friendly synthetic methods. These advanced approaches often offer higher yields, greater selectivity, and milder reaction conditions compared to traditional routes.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Heck) for Benzene-Cyclohexyl Linkage

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura, Negishi, and Heck reactions are prominent examples that offer versatile ways to connect benzene and cyclohexane (B81311) fragments.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgmasterorganicchemistry.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, a patented method for a similar compound utilizes a Suzuki-Miyaura coupling as a key step. vulcanchem.com The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel and is valued for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.orgorganic-chemistry.org The higher reactivity of organozinc reagents can be advantageous in certain synthetic scenarios. wikipedia.org

The Heck reaction , while primarily used for forming carbon-carbon bonds between an unsaturated halide and an alkene, represents another facet of palladium-catalyzed cross-coupling chemistry that has broad applications in organic synthesis.

Coupling ReactionKey ReagentsCatalystKey FeaturesReferences
Suzuki-MiyauraOrganoboron compound, OrganohalidePalladium complexMild conditions, functional group tolerance libretexts.orgnih.govrsc.org
NegishiOrganozinc compound, OrganohalidePalladium or Nickel complexHigh reactivity, couples sp³, sp², and sp carbons wikipedia.orgorganic-chemistry.org

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijnrd.orgnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours or even days to just minutes. ijnrd.orgrsc.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. ijnrd.org

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of N-heterocycles and various coupling reactions. rsc.orgmdpi.com For example, Suzuki-Miyaura coupling reactions have been effectively carried out under microwave conditions, often leading to higher yields in shorter time frames. researchgate.net A study on the synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide demonstrated that microwave-assisted condensation of the hydrazide with various aldehydes could be achieved in just 1-3 minutes with high yields. arabjchem.org The application of microwave technology to the synthesis of 4-n-propylcyclohexylbenzene could significantly improve the efficiency of the synthetic routes discussed above, particularly for the coupling and condensation steps. mdpi.comarabjchem.org

Reaction TypeConventional TimeMicrowave TimeYield ImprovementReference
Fluorescein Synthesis10 hours35 minutes- ijnrd.org
Thiosemicarbazone Synthesis480 minutes3 minutes (solvent-free)Satisfactory yields mdpi.com
N'-benzylidene-2-propylquinoline-4-carbohydrazide Synthesis-1-3 minutesHigh yields (up to 93%) arabjchem.org

Flow Chemistry Applications in the Preparation of this compound

The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in addressing the challenges associated with traditional batch processing. americanpharmaceuticalreview.comsioc-journal.cn Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.orgillinois.edu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and product consistency. illinois.edu

For the synthesis of this compound, which can involve energetic reactions like Friedel-Crafts alkylation, the high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat transfer. americanpharmaceuticalreview.comillinois.edu This mitigates the risk of thermal runaways, a significant concern in large-scale batch reactions of exothermic processes like nitration or alkylation. americanpharmaceuticalreview.comvapourtec.com Furthermore, by operating the system under elevated pressure, solvents can be heated beyond their normal boiling points, enabling higher reaction temperatures that can accelerate reaction rates and improve throughput. illinois.edu

The transition from batch to flow processes for this compound can also streamline production. Scale-up is simplified, as production capacity is increased by running the system for longer periods rather than by redesigning and building larger, more complex reactors. americanpharmaceuticalreview.com This approach also facilitates easier automation and integration of in-line purification and analysis steps, potentially reducing manual handling and the generation of solvent waste. americanpharmaceuticalreview.comvapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

Feature Batch Processing Flow Chemistry
Heat Transfer Limited, risk of hotspots Excellent, high surface-to-volume ratio illinois.edu
Safety Higher risk for exothermic reactions Enhanced safety, smaller reaction volumes americanpharmaceuticalreview.com
Scalability Requires reactor redesign Achieved by extending run time americanpharmaceuticalreview.com
Parameter Control Less precise Precise control of T, P, stoichiometry illinois.edu
Reproducibility Can be variable High illinois.edu
Automation Complex to integrate Easier to automate vapourtec.com

Solvent-Free and Solid-Phase Synthetic Strategies

In line with the principles of green chemistry, solvent-free and solid-phase synthesis represent advanced strategies that could be applied to the preparation of this compound to minimize environmental impact. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions eliminate the need for volatile and often toxic organic solvents, which are a major source of industrial chemical waste. researchgate.net These reactions are often carried out by grinding solid reactants together, sometimes with the aid of a catalyst, a technique known as mechanochemistry. researchgate.net For the synthesis of this compound via a Friedel-Crafts pathway, one could envision grinding benzene (adsorbed on a solid support like silica) with 4-propylcyclohexyl chloride and a solid Lewis acid catalyst. This approach can lead to higher efficiency and reduced work-up procedures. researchgate.net Microwave irradiation is another solvent-free technique that can accelerate reaction rates by directly heating the reactants. researchgate.net

Solid-Phase Synthesis: Solid-phase synthesis (SPS) involves attaching a substrate to an insoluble polymer support (resin) and carrying out a sequence of reactions. csic.es After the synthesis is complete, the desired product is cleaved from the support. csic.es While extensively used in peptide synthesis, its principles are applicable to the synthesis of small organic molecules. nih.govunibo.it

A potential solid-phase route to this compound could involve:

Attaching a suitable precursor, such as a functionalized benzene ring, to a solid support resin.

Performing a coupling reaction (e.g., Suzuki-Miyaura coupling) with a 4-propylcyclohexylboronic acid derivative in solution.

Washing the resin to remove excess reagents and byproducts.

Cleaving the final this compound product from the solid support.

This method simplifies purification, as filtration and washing of the solid support replace complex chromatographic or extraction steps. csic.es A photolabile linker could be employed, allowing the final product to be released from the support under UV irradiation. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic investigation of various parameters, including catalyst choice, temperature, pressure, and reactant stoichiometry. nih.gov

Catalyst Screening and Ligand Design for Enhanced Selectivity

The choice of catalyst is paramount in the synthesis of this compound. For traditional routes like Friedel-Crafts alkylation, catalyst screening involves evaluating various Lewis acids.

Catalyst Screening:

Friedel-Crafts Route: A classical synthesis involves the Friedel-Crafts alkylation of benzene using 4-propylcyclohexyl chloride. vulcanchem.com The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is crucial for generating the carbocation intermediate. Screening different Lewis acids and their concentrations is necessary to optimize yield and minimize common side reactions such as polyalkylation or rearrangement.

Hydrogenation Route: If the synthesis proceeds via hydrogenation of an unsaturated precursor (e.g., 4-propylbiphenyl), screening catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Ruthenium dioxide (RuO₂) is essential. The activity and selectivity of these catalysts can vary significantly based on the substrate and reaction conditions.

Cross-Coupling Routes: Modern methods like Suzuki-Miyaura coupling would require screening palladium catalysts. vulcanchem.com High-throughput screening platforms can rapidly evaluate a wide array of catalysts and ligands to identify the optimal combination for a specific transformation. sigmaaldrich.comacdlabs.com

Ligand Design: For transition metal-catalyzed reactions, such as a potential Suzuki coupling to form the C-C bond between the rings, the ligand bound to the metal center plays a critical role in determining the catalyst's activity and selectivity. wiley.com While less relevant for classical Friedel-Crafts reactions, ligand design is central to modern catalysis. chemrxiv.org For a palladium-catalyzed cross-coupling, a library of phosphine (B1218219) ligands would be screened. sigmaaldrich.com The steric and electronic properties of the ligand can be fine-tuned to promote the desired reaction pathway and suppress side reactions, leading to higher yields and purity. chemrxiv.org

Temperature, Pressure, and Stoichiometry Parameter Optimization

Fine-tuning physical reaction parameters is a key aspect of process optimization. nih.gov

Temperature: Reaction temperature directly influences reaction rate and selectivity. For the Friedel-Crafts alkylation, temperatures are typically maintained in the range of 40–60°C to ensure a reasonable reaction rate without promoting excessive side reactions. vulcanchem.com For catalytic hydrogenation, temperatures can range from 80°C to 150°C depending on the catalyst and substrate.

Pressure: Pressure is a critical parameter primarily in gas-phase reactions like hydrogenation. Hydrogen pressure can range from atmospheric (1-3 atm) for some reductions to high pressure (5-10 atm or more) to achieve complete saturation of aromatic rings. vulcanchem.com

Stoichiometry: The molar ratio of reactants must be carefully optimized. In the Friedel-Crafts alkylation of benzene, a slight excess of benzene is often used to favor mono-alkylation. One optimized protocol suggests a 1:1.2 molar ratio of the limiting reagent to benzene to minimize dimerization byproducts.

Table 2: Key Parameter Optimization for Synthetic Routes to this compound

Synthetic Route Parameter Typical Range / Condition Purpose of Optimization Source
Friedel-Crafts Alkylation Catalyst AlCl₃, FeCl₃ Maximize carbocation formation
Temperature 40 - 60°C Balance reaction rate and side reactions vulcanchem.com
Stoichiometry 1.2:1 (Benzene:Alkyl Halide) Minimize dimerization/polyalkylation
Solvent Nitromethane (optional) Enhance carbocation stability
Catalytic Hydrogenation Catalyst Pd/C, Raney Ni, RuO₂ Achieve efficient saturation
Temperature 80 - 150°C Increase reaction rate
H₂ Pressure 1 - 10 atm Ensure complete reduction

In Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions provides crucial data for understanding reaction kinetics, identifying intermediates, and determining reaction endpoints precisely. spectroscopyonline.com This information is invaluable for optimizing reaction conditions and ensuring process safety and consistency.

For the synthesis of this compound, spectroscopic techniques are well-suited for in situ monitoring. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. spectroscopyonline.com An ATR probe can be inserted directly into the reaction vessel (in either batch or flow setups) to continuously collect infrared spectra.

By tracking the characteristic vibrational frequencies of reactants and products, one can monitor the progress of the reaction in real time:

Disappearance of Reactants: For a Friedel-Crafts reaction, the consumption of the alkylating agent could be followed.

Formation of Product: The appearance of specific peaks corresponding to the C-H bonds of the propyl group or the substituted benzene ring of the this compound product would indicate its formation.

Detection of Intermediates: Transient or unstable intermediates, which might be missed by offline sampling, can sometimes be detected, providing deeper mechanistic insight. spectroscopyonline.com

This continuous data stream allows chemists to determine the exact point at which the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times and ensuring that the reaction is not prematurely quenched. spectroscopyonline.com

Chiral Synthesis and Enantioselective Approaches for Substituted Analogues (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of chiral analogues is highly relevant, particularly for applications in liquid crystals and pharmaceuticals where specific stereoisomers can have vastly different properties. Enantioselective synthesis refers to methods that produce a specific enantiomer or diastereomer of a chiral molecule in excess. wikipedia.org

Should substituents be introduced on either the cyclohexyl or benzene rings, chiral centers could be created. For instance, substitution on the cyclohexyl ring could lead to multiple stereoisomers. The synthesis of a single, desired stereoisomer would require an enantioselective approach. Several key strategies exist:

Chiral Catalysis: This approach uses a chiral catalyst to direct the formation of one enantiomer over the other. rsc.org For example, an asymmetric hydrogenation of a prochiral unsaturated precursor using a metal catalyst (like rhodium or ruthenium) complexed with a chiral ligand could produce a specific enantiomer of a substituted cyclohexyl ring. wiley.com

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. msu.edu It directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. msu.edu

Organocatalysis: This method uses small, chiral organic molecules as catalysts. wikipedia.orgunimi.it Chiral amines or thioureas, for example, can catalyze a variety of reactions enantioselectively and are often considered a greener alternative to metal-based catalysts. wikipedia.orgnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules from nature, such as amino acids or sugars, as the starting material. wikipedia.org These natural products are then chemically modified to build the desired chiral target molecule.

These asymmetric synthesis methodologies would be indispensable for accessing specific, optically active derivatives of this compound for advanced material or biological applications. rsc.org

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful method for the stereoselective reduction of a prochiral unsaturated substrate to a chiral saturated product using a chiral catalyst. In the context of synthesizing 4-n-propylcyclohexylbenzene, a key precursor is 4-propylbiphenyl (B80277). The hydrogenation of the phenyl ring of 4-propylbiphenyl that is not substituted with the propyl group leads to the desired cyclohexylbenzene structure. Achieving this with high enantioselectivity requires a catalyst that can differentiate between the two faces of the aromatic ring.

The catalysts for such transformations are typically transition metal complexes, with ruthenium (Ru), rhodium (Rh), and iridium (Ir) being the most common metals. ajchem-b.com These metals are coordinated to chiral ligands, which create a chiral environment around the metal center. This chiral pocket dictates the binding orientation of the substrate, leading to the preferential formation of one enantiomer over the other.

A significant challenge in the asymmetric hydrogenation of simple aromatic rings is their inherent lack of coordinating functional groups that can anchor the substrate to the catalyst. ethz.ch However, advancements in catalyst design, particularly the development of sophisticated chiral phosphine ligands, have enabled the successful hydrogenation of a range of aromatic compounds. researchgate.netrsc.org

For the asymmetric hydrogenation of a substrate like 4-propylbiphenyl, a ruthenium-based catalyst is often a suitable choice. Chiral ligands such as those from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family and its derivatives have shown considerable success in the asymmetric hydrogenation of various aromatic and olefinic substrates. harvard.edu The choice of the specific ligand and reaction conditions, including pressure, temperature, and solvent, is critical for achieving high enantiomeric excess (ee) and conversion.

Below is a representative data table illustrating the potential outcomes of asymmetric hydrogenation of a substituted biphenyl precursor using various ruthenium-based catalysts. It is important to note that specific data for 4-propylbiphenyl is not extensively available in the public domain, and this table is a composite based on findings for structurally similar substrates.

Catalyst/LigandSubstratePressure (atm H₂)Temperature (°C)SolventConversion (%)Enantiomeric Excess (ee, %)Reference
[Ru(p-cymene)I₂]₂/(R)-BINAP4-Methylbiphenyl5080Methanol (B129727)>9592 researchgate.net
Ru(OAc)₂[(S)-MeO-BIPHEP]Biphenyl100100Ethanol (B145695)9885 harvard.edu
[Ir(COD)Cl]₂/(R,R)-QuinoxP*1-Phenylcyclohexene3050TFE>9996 researchgate.net
Ru-NNP ComplexAcetophenoneN/A (Transfer)25Isopropanol>99>99 rsc.org

Enantioselective Catalysis for Stereocontrol

Enantioselective catalysis encompasses a broader range of reactions beyond hydrogenation where a chiral catalyst is used to produce an enantiomerically enriched product. For the synthesis of chiral 4-n-propylcyclohexylbenzene, this could involve several catalytic strategies acting on various precursors.

One such strategy is the enantioselective desymmetrization of a prochiral starting material. For instance, a cyclohexanedione derivative could be selectively reduced or functionalized at one of its two identical carbonyl groups using a chiral catalyst. Subsequent chemical transformations would then lead to the desired chiral 4-n-propylcyclohexylbenzene.

Another powerful approach is the use of chiral Lewis acid catalysts in Friedel-Crafts type reactions. While the classical Friedel-Crafts alkylation of benzene with a propylcyclohexyl halide is a common method for preparing the basic structure, rendering this reaction enantioselective is a significant challenge. However, the use of chiral Lewis acids can, in principle, control the stereochemical outcome of the alkylation step.

The development of chiral N-heterocyclic carbene (NHC) catalysts has also opened new avenues for enantioselective synthesis. nih.gov These organocatalysts can be employed in a variety of transformations, including cycloadditions and annulations, that could be adapted to construct the chiral cyclohexyl ring with high stereocontrol.

The choice of catalyst is paramount and depends heavily on the specific reaction being targeted. For instance, in the case of enantioselective hydrogenation of an olefinic precursor (e.g., 4-propyl-1-phenylcyclohexene), iridium-based catalysts with chiral N,P-ligands, such as PHOX (phosphine-oxazoline) ligands, have demonstrated exceptional efficacy for a wide range of unfunctionalized and functionalized olefins. nih.govacs.orgurv.cat

The following data table provides an overview of different enantioselective catalytic systems and their performance on substrates relevant to the synthesis of chiral cyclic compounds, illustrating the potential for stereocontrol in the synthesis of 4-n-propylcyclohexylbenzene.

Catalyst SystemReaction TypeSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Ir-PHOX ComplexAsymmetric HydrogenationTrisubstituted Olefinsup to 99up to 99 acs.org
Pd(CF₃CO₂)₂/(S)-SegPhosAsymmetric HydrogenationN-Diphenylphosphinyl Ketimines87-9987-99 dicp.ac.cn
Chiral Cationic Ruthenium Diamine ComplexAsymmetric HydrogenationPhenanthridinesup to 94up to 92 dicp.ac.cn
Dendritic Phosphinooxazoline Iridium ComplexesAsymmetric Hydrogenation2,4-Diaryl-1,5-benzodiazepines>95up to 99 ajchem-b.com

Advanced Spectroscopic and Diffractometric Characterization Studies of 4 N Propyl Cyclohexyl Benzene

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure, conformational isomers, and non-covalent interactions. mnstate.edu These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint". utdallas.edu

Infrared (IR) and Raman Spectroscopic Investigations of Molecular Vibrations

In principle, the IR and Raman spectra of 4-N-Propyl cyclohexyl benzene (B151609) would reveal characteristic bands corresponding to its constituent functional groups: the benzene ring, the cyclohexane (B81311) ring, and the propyl chain.

Benzene Ring Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring (para-substitution in this case) would give rise to characteristic out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹). libretexts.org

Cyclohexane and Propyl Vibrations: The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane and propyl groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org CH₂ and CH₃ bending (deformation) vibrations would be found around 1470-1370 cm⁻¹. libretexts.org The chair conformation of the cyclohexane ring and the rotational isomers of the propyl group would influence the precise frequencies and shapes of these bands.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it complementary to IR spectroscopy. emerypharma.com Therefore, the C-C stretching modes of the carbon skeleton in both the aromatic and aliphatic parts would be prominent in the Raman spectrum. hmdb.ca

A comprehensive analysis would involve assigning each observed band to a specific vibrational mode, often aided by computational chemistry calculations. However, specific, published IR and Raman spectra with detailed peak assignments for 4-N-Propyl cyclohexyl benzene were not found.

Two-Dimensional Correlation Spectroscopy (2D-COS) for Phase Transition Analysis

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced technique used to analyze how spectral features change in response to an external perturbation, such as temperature, pressure, or concentration. libretexts.orgmdpi.com It generates 2D maps that highlight correlations between different vibrational bands. libretexts.org

For this compound, a temperature-dependent 2D-COS study could provide insights into phase transitions (e.g., from a crystalline solid to a liquid crystal or isotropic liquid). By observing the synchronous and asynchronous correlation plots, one could determine the sequence of molecular events during these transitions. researchgate.net For example, it could reveal whether the melting of the propyl chain occurs before or simultaneously with the disruption of the packing of the benzene rings.

Despite the power of this technique, no published 2D-COS studies specifically investigating the phase transitions of this compound were identified in the search results.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure and dynamics of molecules in solution and in the solid state. utdallas.edu

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Multi-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C chemical shifts in a molecule as complex as this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). asahilab.co.jpceitec.cz It would be used to trace the connectivity within the propyl chain and the cyclohexane ring, and to identify which protons on the cyclohexane are adjacent to the benzene ring. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. libretexts.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing a definitive map of the C-H one-bond connections. libretexts.org

While these techniques are standard for structural elucidation, a complete set of published COSY, HSQC, and HMBC spectra with detailed assignments for this compound could not be located.

Solid-State NMR for Packing and Crystalline Phase Analysis

Solid-state NMR (ssNMR) provides atomic-level information about the structure, packing, and dynamics of molecules in their solid form. researchgate.netmst.edu Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which contain rich structural information. mst.edu

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used to study its crystalline phases. The chemical shifts in the solid state are sensitive to the local packing environment, and the presence of multiple peaks for a single carbon site can indicate the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit or the existence of different polymorphs. nih.gov Further experiments could measure carbon-proton distances to refine the molecular conformation and intermolecular arrangement within the crystal lattice.

No specific solid-state NMR studies on this compound were found in the provided search results.

Dynamic NMR for Rotational Isomerism and Conformational Exchange

Dynamic NMR (DNMR) refers to the study of molecular motions that occur on the NMR timescale. copernicus.org By recording NMR spectra at different temperatures, it is possible to study conformational exchange processes, such as ring flipping in cyclohexanes or rotation around single bonds. udel.eduqorganica.es

In this compound, several dynamic processes could potentially be studied:

Cyclohexane Ring Inversion: The chair-to-chair interconversion of the cyclohexane ring. At low temperatures, this process might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. data.gov

Propyl Chain Rotation: Rotation around the C-C bonds of the propyl group could lead to different rotational isomers (rotamers) which might be distinguishable at low temperatures.

Ring-Chain Rotation: Rotation around the bond connecting the cyclohexane and benzene rings.

Analysis of the line shapes in variable-temperature NMR spectra allows for the calculation of the energy barriers (activation free energy, ΔG‡) for these conformational changes. qorganica.es However, no literature detailing such dynamic NMR studies for this compound was discovered.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu In the context of 4-n-propylcyclohexylbenzene, electron ionization (EI) is a common method that leads to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, revealing details about its constituent parts. docbrown.info

The fragmentation of 4-n-propylcyclohexylbenzene is expected to proceed through several key pathways, primarily involving cleavage at the bonds connecting the different structural moieties (propyl, cyclohexyl, and phenyl groups) and rearrangements.

Key Fragmentation Pathways:

Benzylic Cleavage: The bond between the benzene ring and the cyclohexyl ring is a likely point of cleavage.

Propyl Chain Fragmentation: Loss of fragments from the n-propyl group, such as methyl (CH₃•) or ethyl (C₂H₅•) radicals.

Cyclohexyl Ring Opening and Fragmentation: The cyclohexane ring can undergo cleavage to form various smaller hydrocarbon fragments.

Tropylium (B1234903) Ion Formation: A common rearrangement in alkylbenzenes is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91. vaia.com

A study of liquid crystal monomers detected 4-(4-propylcyclohexyl)benzene and reported its mass spectrum, which can be used to infer fragmentation pathways. usask.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Fragments

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. uni-saarland.de This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is critical for distinguishing between ions with the same nominal mass but different chemical formulas. uni-saarland.de

Table 1: Predicted HRMS Data for Major Fragments of 4-n-Propylcyclohexylbenzene

Nominal m/zPredicted Elemental CompositionCalculated Exact Mass (Da)
202C₁₅H₂₂202.1722
173C₁₃H₁₇173.1325
159C₁₂H₁₅159.1174
119C₉H₁₁119.0861
105C₈H₉105.0704
91C₇H₇91.0548

This table presents predicted values based on the known fragmentation patterns of similar molecules. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mechanisms

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected, fragmented further, and then analyzed. nih.gov This multi-stage analysis provides direct evidence of fragmentation pathways by establishing parent-daughter relationships between ions.

In the analysis of 4-n-propylcyclohexylbenzene, an MS/MS experiment would typically involve:

Selection of a Precursor Ion: The molecular ion (m/z 202) or a major fragment ion (e.g., m/z 159) is isolated.

Collision-Induced Dissociation (CID): The selected precursor ion is collided with an inert gas, causing it to break apart into product ions.

Analysis of Product Ions: The m/z ratios of the resulting product ions are measured.

For example, selecting the m/z 159 ion and subjecting it to CID would likely produce fragments such as m/z 91, confirming that the C₇H₇⁺ ion is a daughter product of the C₁₂H₁₅⁺ ion. This process validates the proposed fragmentation steps and helps to build a complete picture of the molecule's gas-phase ion chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researcher.life It is an essential tool for assessing the purity of a sample and identifying any impurities. researcher.life

In the context of 4-n-propylcyclohexylbenzene synthesis, GC-MS analysis would be performed to:

Determine Purity: A pure sample will show a single major peak in the gas chromatogram at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Identify Impurities: Any additional peaks in the chromatogram represent impurities. The mass spectrum of each impurity peak can be recorded and compared against spectral libraries (like the NIST/EPA/NIH Mass Spectral Library) to identify its structure. usask.ca Potential impurities could include isomers (e.g., 1-propyl-3-cyclohexylbenzene), starting materials from the synthesis, or by-products.

The retention time and the mass spectrum together provide a highly confident identification of the main component and any contaminants present.

X-ray Diffraction Studies for Crystalline and Supramolecular Architecture

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nordmann.global For materials like 4-n-propylcyclohexylbenzene, which can exhibit liquid crystalline phases, understanding the solid-state structure is crucial as it influences the material's physical properties. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides the most precise and detailed information about the atomic arrangement in a molecule and how molecules pack together to form a crystal. scispace.com This technique requires a high-quality single crystal of the compound. scispace.com

If a suitable single crystal of 4-n-propylcyclohexylbenzene were grown, SCXRD analysis would yield:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the atoms and reveal the preferred conformation of the propyl chain and the cyclohexyl ring (e.g., chair conformation).

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice. This includes intermolecular distances and interactions, such as van der Waals forces or C-H···π interactions, which govern the supramolecular architecture. nih.gov

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating block of the crystal structure.

Table 2: Crystallographic Data Obtainable from SCXRD of 4-n-Propylcyclohexylbenzene

ParameterDescription
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the unit cell axes and the angles between them.
Volume (V)The volume of the unit cell.
ZThe number of molecules in the unit cell.
Calculated Density (ρ)The theoretical density of the crystal.
Bond Lengths & AnglesPrecise intramolecular distances and angles.

This table represents the type of data that would be generated from a successful SCXRD experiment. Specific values are dependent on obtaining a suitable crystal.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze a sample composed of many tiny, randomly oriented crystallites. chemscene.com It is a powerful tool for phase identification and the study of polymorphism—the ability of a compound to exist in more than one crystalline form. cymitquimica.com Different polymorphs of a substance can have significantly different physical properties.

For 4-n-propylcyclohexylbenzene, PXRD would be used to:

Identify the Crystalline Phase: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. pnas.org This pattern can be compared to a database or a pattern calculated from single-crystal data to confirm the identity of the bulk material.

Detect Polymorphism: If the compound can form different polymorphs, each will produce a distinct PXRD pattern. This is critical for materials science applications where consistent properties are required. cymitquimica.com

Assess Bulk Purity: The presence of crystalline impurities will result in extra peaks in the diffraction pattern, allowing for the assessment of the phase purity of the sample.

The ability to characterize both the molecular and supramolecular features of 4-n-propylcyclohexylbenzene through these advanced analytical techniques is indispensable for its development and application in advanced materials.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Mesophase Structure

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive techniques used to elucidate the structural characteristics of soft condensed matter, including liquid crystals such as this compound. These methods provide critical information on the arrangement of molecules over different length scales, which is essential for identifying and characterizing various mesophases.

In the context of liquid crystals, SAXS is employed to probe larger-scale structures, typically in the range of 1 to 100 nanometers. This makes it particularly suitable for identifying the periodic structures found in smectic phases, where molecules are organized into layers. The scattering of X-rays at small angles (typically below 5 degrees) by these layers produces sharp diffraction peaks. The position of these peaks can be used to calculate the layer spacing, or d-spacing, which is a fundamental parameter of the smectic phase.

Conversely, WAXS examines the scattering of X-rays at wider angles, providing information about shorter-range, intermolecular correlations. jst.go.jp This is especially useful for characterizing the nematic phase, which possesses long-range orientational order but lacks the positional order of smectic phases. The WAXS pattern of a nematic liquid crystal typically shows a diffuse halo, the position of which corresponds to the average distance between adjacent molecules.

For homologous series of calamitic (rod-shaped) liquid crystals, shorter alkyl chains generally favor the formation of nematic phases, while longer alkyl chains promote the additional positional order required for smectic phases. For instance, in the 4-(trans-4'-n-alkylcyclohexyl)-cyanobenzene (PCH) series, monotropic smectic phases are observed for homologues with longer alkyl chains (n ≥ 10). tandfonline.com Similarly, in the isothiocyanate analogues, nematic phases are dominant, with smectic phases appearing only in compounds with longer alkyl chains. researchgate.net

Given that this compound has a short alkyl chain (n=3), it is expected to primarily exhibit a nematic phase. A hypothetical WAXS analysis of this nematic phase would be anticipated to show a diffuse scattering peak corresponding to the average intermolecular distance. Based on data from related phenylcyclohexane (B48628) compounds, this distance is typically in the range of 4-5 Å.

Should this compound exhibit a smectic phase under certain conditions (e.g., at lower temperatures), SAXS would be the definitive technique for its characterization. The d-spacing of such a smectic A phase would be expected to be close to the molecular length of the compound. For a smectic C phase, where the molecules are tilted within the layers, the d-spacing would be correspondingly smaller than the molecular length.

The table below summarizes the general trend of mesophase behavior with increasing alkyl chain length for related homologous series, providing a basis for the expected properties of this compound.

Homologous Series Alkyl Chain Length (n) Observed Mesophase(s) Anticipated Primary Technique for Characterization
4-(trans-4'-n-alkylcyclohexyl)-cyanobenzenes (PCH)Short (e.g., n=3)NematicWAXS
Long (e.g., n≥10)Nematic, Monotropic SmecticSAXS and WAXS
4-(trans-4'-n-alkylcyclohexyl)-isothiocyanatobenzenesShort to Medium (n=2-10)NematicWAXS
Long (n≥8)Nematic, Smectic ASAXS and WAXS

Table 1: General mesophase behavior trends in homologous series related to this compound.

Computational Chemistry and Theoretical Modeling of 4 N Propyl Cyclohexyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of a molecule, which in turn dictate its chemical behavior. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of computational cost and accuracy. q-chem.com DFT methods are used to determine the optimized geometry of 4-n-propyl cyclohexyl benzene (B151609), which corresponds to the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Various functionals are available within the DFT framework, each with different levels of approximation for the exchange-correlation energy. uni-muenchen.de Common functionals include local density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory. uni-muenchen.de The choice of functional, along with the basis set, influences the accuracy of the calculated properties. For instance, hybrid functionals like B3LYP are widely used for geometry optimizations and electronic property calculations. uni-muenchen.denih.gov

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic properties of 4-n-propyl cyclohexyl benzene, such as its polarizability and electrostatic potential, are crucial for understanding its interactions with other molecules and its behavior in different chemical environments.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations. q-chem.com These methods are often used to benchmark the results obtained from more approximate methods like DFT.

For a molecule like this compound, high-accuracy ab initio calculations can be employed to obtain a precise value for the total electronic energy. This information is valuable for determining the thermodynamic stability of the molecule and for calculating reaction energies with a high degree of confidence. The choice of the ab initio method and the size of the basis set are critical for achieving the desired level of accuracy. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comtaylorandfrancis.com The energy and spatial distribution of the HOMO and LUMO of this compound provide key insights into its reactivity.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ2 / (2η).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. For example, the electrophilicity index helps to classify the molecule as an electrophile or a nucleophile.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.govschrodinger.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a valuable tool in structure elucidation. nmrdb.orgrsc.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. faccts.de The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. faccts.de

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu Computational frequency calculations, typically performed using DFT, can predict the vibrational frequencies and their corresponding intensities. faccts.dexmu.edu.cn These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. xmu.edu.cn The calculated IR spectrum can be a powerful tool for identifying the functional groups present in this compound. msu.edu

PropertyDescription
Geometry Optimization Finding the lowest energy arrangement of atoms.
Electronic Properties Characteristics like total energy and dipole moment.
High-Accuracy Energy Precise energy values from methods like Coupled Cluster.
FMO Analysis Studying HOMO, LUMO, and reactivity descriptors.
NMR Prediction Calculating 1H and 13C chemical shifts.
IR Prediction Determining vibrational frequencies and intensities.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. 3ds.comamericanpeptidesociety.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com

All-Atom and Coarse-Grained Molecular Dynamics Simulations in Various Solvents

All-Atom MD: In all-atom MD simulations, every atom in the system, including the solvent molecules, is explicitly represented. This level of detail allows for a highly accurate description of the system's dynamics. For this compound, all-atom MD simulations can be used to study the flexibility of the propyl chain, the rotation of the cyclohexyl and benzene rings, and the interactions with solvent molecules. These simulations provide insights into the conformational landscape of the molecule and the timescales of different motional processes.

Coarse-Grained MD: For larger systems or longer simulation times, all-atom simulations can become computationally prohibitive. Coarse-grained (CG) MD simulations address this by grouping several atoms into a single "bead." This reduces the number of particles in the system, allowing for the simulation of larger systems and longer timescales. While some atomic detail is lost, CG models can still capture the essential features of the system's behavior. A CG model of this compound could represent the propyl chain, the cyclohexyl ring, and the benzene ring as individual beads, enabling the study of its large-scale conformational dynamics and its interactions within a larger molecular assembly.

Simulations in various solvents are crucial for understanding how the environment affects the behavior of this compound. By performing MD simulations in different solvents, it is possible to investigate the influence of solvent polarity and hydrogen bonding on the molecule's conformation and dynamics.

Simulation TypeDescriptionApplication to this compound
All-Atom MD Explicitly models every atom in the system.Detailed study of conformational flexibility and solvent interactions.
Coarse-Grained MD Groups of atoms are represented as single particles.Investigation of large-scale dynamics and self-assembly.

Conformational Landscape Exploration and Free Energy Calculations

Conformational analysis is fundamental to understanding the behavior of flexible molecules like 4-n-propylcyclohexylbenzene. lumenlearning.com This analysis involves studying the potential energy of the molecule as a function of the rotation around its single bonds. libretexts.org For 4-n-propylcyclohexylbenzene, the key degrees of freedom are the rotation of the propyl group and the orientation of the cyclohexyl ring relative to the benzene ring.

The conformational landscape of this molecule is primarily defined by the chair and boat conformations of the cyclohexyl ring, and the equatorial and axial positions of the propyl and phenyl substituents. The relative energies of these conformers determine the most stable structures. Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric hindrance. lumenlearning.com For 4-n-propylcyclohexylbenzene, the trans isomer, where one substituent is equatorial and the other is axial, and the di-equatorial isomer are of particular interest.

Free energy calculations, often performed using methods like the string method in conjunction with molecular dynamics simulations, can quantify the relative stabilities of different conformations and the energy barriers between them. nih.gov These calculations consider not only the potential energy but also the entropic contributions at a given temperature. The free energy difference between conformers dictates their equilibrium populations. For instance, a larger free energy difference will result in a higher population of the more stable conformer. lumenlearning.com

Table 1: Key Conformational States and Their Relative Stabilities

ConformationSubstituent PositionsRelative Energy (kcal/mol)Key Interactions
Trans-equatorial-axialPropyl (equatorial), Phenyl (axial)Higher1,3-diaxial interactions
Trans-axial-equatorialPropyl (axial), Phenyl (equatorial)Higher1,3-diaxial interactions
Cis-di-equatorialPropyl (equatorial), Phenyl (equatorial)LowestMinimized steric strain
Cis-di-axialPropyl (axial), Phenyl (axial)HighestSignificant 1,3-diaxial strain

Note: The relative energy values are qualitative and serve to illustrate the general principles of conformational analysis. Actual values would be obtained from specific computational studies.

Studies of Diffusion and Rotational Behavior in Condensed Phases

In condensed phases, such as in liquid crystal mixtures, the diffusion and rotational dynamics of 4-n-propylcyclohexylbenzene are critical to the macroscopic properties of the material. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena at the atomic level.

These simulations model the movement of each atom over time, governed by a force field that describes the inter- and intramolecular interactions. From the simulation trajectories, one can calculate the translational diffusion coefficient, which quantifies the rate at which molecules move through the medium, and the rotational correlation times, which describe how quickly molecules reorient themselves.

Studies on similar liquid crystal molecules have shown that the elongated and rigid structure of the cyclohexyl-benzene core, combined with the flexible alkyl chain, leads to anisotropic diffusion and rotation. The diffusion is typically faster along the long molecular axis than perpendicular to it. The rotational motion is also often hindered, particularly the tumbling motion, which is crucial for the alignment of molecules in liquid crystal phases.

Molecular Mechanics and Force Field Development for 4-N-Propylcyclohexylbenzene Systems

Molecular mechanics (MM) methods are a cornerstone of computational chemistry for large systems, calculating the potential energy as a function of nuclear positions. wustl.edu The accuracy of these calculations is highly dependent on the quality of the underlying force field. wustl.edu

Parameterization of New Force Fields for Specific Interactions

A force field consists of a set of equations and associated parameters that describe the potential energy of a system. d-nb.info These parameters are typically derived from experimental data or high-level quantum mechanical calculations. umn.eduresearchgate.net For a molecule like 4-n-propylcyclohexylbenzene, standard force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) can provide a reasonable starting point. researchgate.net

However, for high-accuracy simulations, especially those involving specific interactions like those in liquid crystal phases or at interfaces, it may be necessary to develop new or refine existing force field parameters. nih.gov This re-parameterization process involves adjusting parameters, such as those for bond stretching, angle bending, and dihedral angles, to better reproduce experimental data or quantum mechanical calculations for the specific system of interest. uiuc.edu For instance, the torsional parameters for the linkage between the cyclohexyl and benzene rings are crucial for accurately representing the conformational preferences.

Application in Predicting Macromolecular Interactions and Self-Assembly

Once a reliable force field is established, it can be used in large-scale molecular dynamics simulations to predict how 4-n-propylcyclohexylbenzene molecules interact with each other and with other molecules, leading to self-assembly into ordered structures. nih.gov This is particularly relevant for its application in liquid crystals, where the collective behavior of many molecules gives rise to the mesophase.

Simulations can predict properties like the nematic-isotropic transition temperature, order parameters, and the response of the system to external fields. By understanding these interactions at a molecular level, it is possible to design new molecules with tailored properties for specific applications.

Cheminformatics and QSPR/QSAR Modeling for Structure-Performance Relationships

Cheminformatics applies computational methods to solve chemical problems, with a significant area being the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. diva-portal.orgrsc.org

Development of Quantitative Structure-Performance Relationship (QSPR) Models

QSPR models are mathematical equations that correlate the chemical structure of a molecule with a specific property or performance metric. nih.gov These models are built using a set of molecules with known properties (a training set) and then used to predict the properties of new, untested molecules. aidic.it

For 4-n-propylcyclohexylbenzene and related compounds, QSPR models can be developed to predict various physical properties relevant to their application in liquid crystals, such as:

Boiling point

Refractive index

Dielectric anisotropy

Viscosity

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of molecules with experimentally measured values for the property of interest.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, and electronic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical relationship is established between the descriptors and the property. unistra.fr

Model Validation: The predictive power of the model is assessed using an independent set of molecules (a test set). mdpi.com

Table 2: Example of Descriptors Used in QSPR Models for Liquid Crystals

Descriptor TypeExample DescriptorInformation Encoded
TopologicalWiener IndexMolecular branching and size
GeometricalMolecular Surface AreaMolecular shape and size
ElectronicDipole MomentPolarity and intermolecular interactions
ConstitutionalMolecular WeightBasic molecular composition

The development of robust QSPR models can significantly accelerate the discovery of new materials by allowing for the virtual screening of large libraries of candidate molecules, prioritizing those with the most promising properties for synthesis and experimental testing. researchgate.net

Machine Learning Approaches for Predictive Modeling of Compound Behavior

The application of machine learning (ML) to the field of materials science has provided powerful tools for predicting the physical and chemical properties of compounds, including liquid crystals like 4-n-propylcyclohexylbenzene. rsc.org While specific ML models exclusively trained on 4-n-propylcyclohexylbenzene are not prominent in the literature, the well-established methodologies for calamitic liquid crystals are directly applicable. These approaches primarily fall under the umbrella of Quantitative Structure-Property Relationship (QSPR) models, which aim to find a mathematical relationship between the molecular structure of a compound and its macroscopic properties. researchgate.net

Machine learning excels in this domain by identifying complex, non-linear patterns in data that may not be apparent through traditional analysis. rsc.orgacs.org For a given liquid crystal, ML models can predict key behaviors such as phase transition temperatures (e.g., nematic-to-isotropic clearing point), order parameters, and even optical properties. jsr.orgresearchgate.net The general workflow involves several key steps:

Data Set Curation: A dataset of molecules with known properties is assembled. For predicting the properties of 4-n-propylcyclohexylbenzene, this dataset would ideally include various mono-, di-, and tri-substituted benzene and cyclohexane derivatives with known phase transition temperatures. tandfonline.com

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These descriptors encode different aspects of the molecule's structure. They can be constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area, ovality), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.nettandfonline.com For 4-n-propylcyclohexylbenzene, descriptors would capture the contributions of the propyl chain, the cyclohexane ring, and the benzene ring.

Model Training and Validation: The dataset, consisting of the calculated descriptors (input) and the known experimental property (output), is used to train an ML algorithm. The data is typically split into a training set, to build the model, and a testing or validation set, to assess its predictive accuracy on unseen data. tandfonline.comtandfonline.com

Various machine learning algorithms are employed for building predictive QSPR models in the context of liquid crystals. Common choices include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (the property of interest). tandfonline.comtandfonline.com

Artificial Neural Networks (ANNs): Computational models inspired by the structure of biological neural networks. They are particularly effective at modeling complex, non-linear relationships. jsr.orgfigshare.com

Support Vector Machines (SVM): A supervised learning model that uses a technique called the kernel trick to transform data and find an optimal boundary between different outputs. jsr.org

Decision Trees and Ensemble Methods: Models like Random Forests and Gradient Boosting build upon multiple decision trees to improve predictive accuracy and robustness. mdpi.com

The performance of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). tandfonline.commdpi.com For instance, a QSPR study on thermotropic liquid crystals with structures analogous to 4-n-propylcyclohexylbenzene might use a set of descriptors calculated via Density Functional Theory (DFT) to predict the nematic transition temperature. tandfonline.comtandfonline.com

The table below illustrates a hypothetical set of molecular descriptors that would be relevant for building a predictive model for 4-n-propylcyclohexylbenzene and its analogs.

DescriptorDescriptionTypical Value Range
Molecular Weight The sum of the atomic weights of all atoms in the molecule.150 - 350 g/mol
Molecular Volume The volume occupied by the molecule.200 - 400 ų
Ovality A measure of the molecule's deviation from a perfect sphere.1.5 - 2.5
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-9.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.0.5 to 2.0 eV
Dipole Moment A measure of the net molecular polarity.0 - 5 Debye

This table is illustrative and values are representative for a class of similar liquid crystals.

The following interactive table shows a comparison of the typical performance of different ML models in predicting the nematic clearing point for a set of thermotropic liquid crystals.

ModelR² (Training Set)R² (Test Set)RMSE (°C)
Multiple Linear Regression (MLR) 0.920.9015.5
Artificial Neural Network (ANN) 0.980.958.2
Support Vector Machine (SVM) 0.970.967.5
Decision Tree Regression 0.990.949.1

This table presents typical performance metrics from QSPR studies on liquid crystals and is for illustrative purposes. jsr.orgtandfonline.commdpi.com

By leveraging these machine learning approaches, researchers can rapidly screen virtual compounds and predict the properties of novel liquid crystal candidates, accelerating the design and discovery of new materials with desired characteristics.

Data Mining and Analysis of Related Chemical Spaces

Data mining in chemistry, often referred to as cheminformatics, involves the analysis of large chemical databases to uncover novel structure-property or structure-activity relationships. mdpi.com For a compound like 4-n-propylcyclohexylbenzene, this involves exploring the chemical space of related molecules to understand how structural modifications influence its liquid crystalline properties. The goal is to move beyond one-molecule-at-a-time analysis and instead identify broader trends and design principles. researchgate.net

The process begins with the compilation of large datasets from sources like the Cambridge Structural Database (CSD), commercial inventories, or in-house experimental results. researchgate.net This data, which can include tens of thousands of compounds, forms the chemical space to be explored. researchgate.net This space can be analyzed using various data mining techniques:

Clustering Analysis: Molecules are grouped based on their structural similarity. researchgate.net For example, a database of calamitic liquid crystals could be clustered based on the type of core structure (e.g., biphenyl (B1667301), phenylcyclohexyl, ester-linked), the length and type of terminal alkyl chains, and the presence of lateral substituents. This helps to identify which molecular scaffolds are most likely to exhibit desirable properties.

Scaffold Analysis: A common technique involves breaking down molecules into their core structures (scaffolds) and side chains. researchgate.net By analyzing the properties of thousands of molecules, data mining can reveal that certain scaffolds, such as the cyclohexyl-benzene core of 4-n-propylcyclohexylbenzene, are consistently associated with specific properties like high clearing points or low viscosity.

Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) are used to visualize the chemical space. tandfonline.com By reducing the high-dimensional space of molecular descriptors to two or three principal components, researchers can create maps that show the distribution of compounds and their properties, revealing clusters of high-performing molecules and identifying unexplored regions of the chemical space. tandfonline.com

A practical application of data mining for 4-n-propylcyclohexylbenzene would be to analyze a large database of known liquid crystals to answer questions like:

How does increasing the length of the n-alkyl chain from propyl affect the nematic range?

What is the effect of adding a lateral substituent (e.g., a fluorine atom) to the benzene ring?

Are there other core structures that, when combined with a propyl chain, yield better liquid crystal properties than the cyclohexyl-benzene core?

The insights gained from data mining provide a knowledge-based approach to materials design. researchgate.net Instead of relying solely on chemical intuition, new molecular designs can be guided by statistically significant trends extracted from vast amounts of existing data. researchgate.net For example, after identifying a promising scaffold and favorable side groups through data mining, these components can be combined to engineer new molecules with a higher probability of exhibiting the desired properties. researchgate.net This data-driven approach significantly accelerates the discovery of new, high-performance liquid crystals for various technological applications.

Applications of 4 N Propyl Cyclohexyl Benzene in Advanced Materials Science

Role in Liquid Crystalline Systems and Electro-Optical Devices

4-n-propyl cyclohexyl benzene (B151609) is a fundamental constituent in many nematic liquid crystal mixtures. While not strongly mesogenic on its own, its linear shape, chemical stability, and low viscosity are crucial for tuning the bulk properties of liquid crystal formulations used in a wide array of electro-optical devices.

Investigation of Mesophase Formation and Stability in Mixtures Incorporating 4-N-Propyl Cyclohexyl Benzene

The table below illustrates the conceptual effect of adding a simple phenylcyclohexane (B48628), like this compound, to a hypothetical high-clearing-point liquid crystal mixture.

Table 1: Conceptual Influence of this compound on LC Mixture Properties

Property Base LC Mixture (Hypothetical) Mixture with this compound Rationale
Clearing Point (Tc) 110 °C 85 °C The compound disrupts the intermolecular forces of the host, lowering the energy required to transition to the isotropic state.
Nematic Range -10 °C to 110 °C -20 °C to 85 °C The addition can depress the freezing point, thereby extending the operational nematic range at lower temperatures.

Studies on the Electro-Optical Switching Dynamics in Liquid Crystal Cells Containing the Compound

Table 2: Typical Electro-Optical Switching Regimes in Nematic LCs

Switching Mode Typical Driving Field Typical Response Time Role of Low Viscosity Components
Fréedericksz Transition Low (~1 V/µm) Milliseconds (ms) Essential for reducing relaxation (turn-off) time.

| Electrically Modified Order Parameter | High (>10 V/µm) | Microseconds (µs) to Nanoseconds (ns) | Helps in achieving the required rapid molecular response to the high-frequency field. |

Performance Enhancement of Liquid Crystal Displays through the Inclusion of this compound Analogues

The performance of Liquid Crystal Displays (LCDs) can be significantly enhanced by employing analogues of this compound, where the base structure is modified to fine-tune specific physical properties. A common modification is the substitution of hydrogen atoms with fluorine on the benzene ring or the addition of polar terminal groups like cyano (-CN) or isothiocyanate (-NCS). These substitutions can dramatically alter the dielectric anisotropy (Δε), birefringence (Δn), and other key parameters. For instance, adding a fluorine atom can increase the positive dielectric anisotropy, which leads to a lower threshold voltage (Vth) for switching the display, thereby reducing power consumption. Modifying the molecular structure allows for the creation of custom mixtures tailored for specific applications, from standard twisted nematic (TN) displays to more advanced vertically aligned (VA) or in-plane switching (IPS) modes.

Table 3: Comparison of Properties for this compound and a Hypothetical Fluorinated Analogue

Property This compound (Base Compound) 4-n-Propyl-4'-fluorocyclohexyl benzene (Analogue) Impact on LCD Performance
Dielectric Anisotropy (Δε) Small, positive (~ +0.5) Moderately positive (~ +5.0) The higher Δε of the analogue significantly lowers the device's threshold voltage.
Birefringence (Δn) Low (~ 0.05) Low-to-Moderate (~ 0.07) A slightly higher Δn can allow for thinner cell gaps, leading to faster response times.

| Clearing Point (Tc) | Low | Moderate | The polar fluorine atom increases intermolecular forces, raising the clearing point. |

Potential in Organic Electronic Materials

While the primary application of phenylcyclohexane derivatives is in displays, their properties as organic dielectrics make them relevant to the broader field of organic electronics. The self-organizing nature of liquid crystals is highly attractive for creating ordered semiconductor materials where charge transport is controlled by molecular alignment. ilcc2024.com

Assessment of Charge Transport Mechanisms in Thin Films Incorporating the Compound

In thin films composed of or incorporating this compound, charge transport is a complex phenomenon dictated by material purity and molecular order. ilcc2024.com Because the molecule lacks an extended π-conjugated system, its intrinsic ability to transport electronic charge (electrons or holes) is very low. Therefore, in most practical scenarios, charge transport in such a material is dominated by two mechanisms:

Ionic Transport: This mechanism involves the movement of mobile ion impurities within the liquid crystal medium under an electric field. It is generally considered a parasitic effect in displays but is a fundamental aspect of charge transport in non-electronically conductive liquid crystals. The transport rate is dependent on the viscosity of the medium and the size of the ions. ilcc2024.com

Electronic Hopping Transport: In highly purified liquid crystalline materials, electronic transport can occur via a "hopping" mechanism, where a charge carrier moves between adjacent molecules. chemrxiv.orgnih.gov If this compound is part of a mixture containing π-conjugated mesogens, it acts as a matrix. The charge mobility would then depend on the concentration and packing of the electronically active molecules. Studies on various nematic and smectic liquid crystals have revealed electronic mobilities in the range of 10⁻³ cm²/Vs, with some highly ordered systems showing mobilities over 0.1 cm²/Vs. ilcc2024.comchemrxiv.org The temperature dependence of mobility can indicate the dominant transport mechanism; a positive correlation suggests an activated hopping process. nih.gov

The ordered, yet fluid, nature of the nematic phase could potentially facilitate charge transport by creating pathways for charge carriers, while the self-healing nature of liquids can mitigate the effects of structural defects that would act as charge traps in solid organic semiconductors. rsc.org

Table 4: Charge Transport Mechanisms in Liquid Crystalline Films

Transport Mechanism Dominant Carrier Typical Mobility (cm²/Vs) Influencing Factors
Ionic Conduction Cationic/Anionic Impurities 10-7 - 10-5 Purity, Viscosity, Temperature
Electronic (Hopping) Electrons or Holes 10-5 - 10-2 (Nematic Phase) Molecular Packing, Purity, Temperature, Presence of π-conjugated systems

| Electronic (Band-like) | Electrons or Holes | > 0.1 (Highly Ordered Phases) | High degree of crystalline order, Low defect density |

Application in Organic Light-Emitting Diodes (OLEDs) as Host or Dopant Materials

While direct applications of this compound as a host or dopant in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available research, the foundational cyclohexylbenzene (B7769038) structure is a component in molecules designed for such purposes. The inclusion of a cyclohexyl group in organic semiconductor materials can enhance thermal stability, a critical factor for the longevity and performance of OLED devices frontiersin.orgnih.gov.

For instance, anthracene derivatives incorporating cyclohexyl-substituted aryl groups have been developed as p-type organic semiconductors with high thermal stability. One such compound, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA), demonstrated a sublimation temperature of around 360°C. Thin-film field-effect transistors fabricated with DcHPA retained half of their original mobility when heated to 150°C, showcasing the impressive thermal stability imparted by the cyclohexyl substituents frontiersin.orgnih.govnih.gov. This suggests that the cyclohexylbenzene moiety, as found in this compound, could be a valuable building block for designing robust host materials for OLEDs.

The role of a host material in an OLED is to provide a matrix for the light-emitting dopant molecules and to facilitate charge transport. The electronic properties of the host must be compatible with the dopant to ensure efficient energy transfer. The benzene ring in this compound provides a conjugated system that can be functionalized to tune its electronic properties for potential use as a host material. Further research into the functionalization of this compound could lead to the development of novel host materials with tailored properties for high-performance OLEDs.

Table 1: Thermal Properties of Cyclohexyl-Substituted Organic Semiconductors

Compound NameSublimation Temperature (°C)Device Performance under Thermal StressReference
2,6-di(4-cyclohexylphenyl)anthracene (DcHPA)~360Maintained 50% mobility at 150°C frontiersin.orgnih.gov
2,6-di(4-n-hexylphenyl)anthracene (DnHPA)310Device performance decreased by 50% at 80°C frontiersin.orgnih.gov

Integration into Organic Photovoltaic Cells (OPVs) for Enhanced Efficiency

Similar to its potential in OLEDs, the direct integration of this compound into organic photovoltaic (OPV) cells is not a well-established application. However, the use of cyclohexylbenzene derivatives in the design of materials for OPVs is an area of active research. The introduction of cyclohexyl groups can influence the morphology and electronic properties of the active layer in an OPV, which is crucial for achieving high power conversion efficiencies.

The fundamental components of an OPV active layer are a donor and an acceptor material. The molecular structure of these materials dictates their ability to absorb light, generate excitons, and transport charge. The incorporation of cyclohexyl groups can impact the solubility and molecular packing of these materials, thereby affecting the morphology of the donor-acceptor blend.

For example, quinoxaline derivatives are being explored as electron-transporting materials and non-fullerene acceptors in OPVs nih.gov. The versatility of these derivatives allows for the tuning of their electronic and physical properties through chemical modification. The attachment of moieties like cyclohexylbenzene could potentially enhance their performance by improving processability and thermal stability. Research on anthracene derivatives with cyclohexyl substitutions has shown that these modifications can lead to organic semiconductors with high thermal stability, a desirable characteristic for OPV materials frontiersin.orgnih.govnih.gov.

Contribution to Polymer Chemistry and Composites

The structure of this compound, with its reactive benzene ring, presents possibilities for its use in polymer chemistry. While not a conventional monomer, its unique combination of aromatic and aliphatic features could be exploited in the synthesis of specialty polymers and as a modifier for existing polymer systems.

Use as a Monomer or Comonomer in Specialty Polymer Synthesis

Although there is no widespread industrial synthesis of polymers using this compound as a primary monomer, its chemical structure allows for its potential use in polycondensation reactions. For instance, the benzene ring can undergo electrophilic substitution, which is a key step in processes like Friedel-Crafts polycondensation nsf.gov. By reacting this compound with suitable difunctional electrophiles, it could be incorporated as a comonomer into polymer chains.

The resulting polymers would feature a unique pendant group consisting of a propyl-substituted cyclohexane (B81311) ring. This bulky, non-polar side group could significantly influence the physical properties of the polymer, such as its solubility, thermal properties (e.g., glass transition temperature), and mechanical behavior. Such specialty polymers could find applications in areas requiring materials with specific processing characteristics or tailored surface properties. For example, polystyrene derivatives with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups have been synthesized to create orientation layers for liquid crystals nih.gov.

Modification of Polymer Matrices for Tailored Mechanical or Optical Response

The introduction of this compound or similar structures into a polymer matrix can alter its properties. As a molecular modifier, it can influence the intermolecular interactions between polymer chains, leading to changes in the mechanical and optical properties of the material. For example, the incorporation of bulky side groups can increase the free volume within the polymer, potentially affecting its flexibility and toughness.

In the context of optical properties, the presence of the benzene ring can influence the refractive index of the polymer composite. Furthermore, the liquid crystalline nature of this compound and its derivatives could be harnessed to create polymer-dispersed liquid crystal (PDLC) materials tcichemicals.com. In PDLCs, microdroplets of a liquid crystal are dispersed within a polymer matrix. These materials can be switched between transparent and scattering states by applying an electric field, making them suitable for applications such as smart windows and privacy glass.

Role as a Plasticizer or Additive in Polymer Formulations

With a boiling point of approximately 290°C and its non-polar nature, this compound has characteristics that are congruent with those of a secondary plasticizer or an extender in polymer formulations vulcanchem.com. Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the intermolecular forces between polymer chains. While primary plasticizers are highly compatible with the polymer, secondary plasticizers have limited compatibility but can be used in conjunction with primary plasticizers to modify properties or reduce cost.

The hydrophobic nature of this compound, indicated by its high LogP value of 5.2, suggests it would be most compatible with non-polar polymers vulcanchem.com. Its addition to a polymer matrix could potentially lower the glass transition temperature and elastic modulus, resulting in a softer, more pliable material. However, its effectiveness and compatibility would need to be empirically determined for specific polymer systems.

Exploration in Specialty Chemical Applications

The primary established application of this compound is as a component in liquid crystal mixtures hongjinchem.com. Its molecular shape and anisotropic properties are well-suited for use in liquid crystal displays (LCDs). Derivatives of 4-(4-alkyl-cyclohexyl) benzene are key components in nematic liquid crystal mixtures used in various electro-optical devices researchgate.net.

Beyond liquid crystals, cyclohexylbenzene and its derivatives serve as important intermediates in the chemical industry. For example, cyclohexylbenzene is a precursor in a process to produce phenol (B47542) and cyclohexanone, the latter being a key raw material for the synthesis of nylons wikipedia.org. This highlights the potential of the cyclohexylbenzene scaffold in the synthesis of a variety of other valuable chemicals.

Furthermore, the unique physicochemical properties of this compound, such as its high boiling point and chemical stability, make it a candidate for use in specialty applications such as high-performance solvents or as a component in heat transfer fluids. Its derivatives are also used in the synthesis of electronic materials and performance chemicals for medical and agricultural applications google.com.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂ vulcanchem.com
Molecular Weight202.33 g/mol vulcanchem.com
Density~0.9 g/cm³ vulcanchem.com
Boiling Point290°C at 760 mmHg vulcanchem.com
SolubilityInsoluble in water; soluble in organic solvents vulcanchem.com
LogP (Octanol-Water)5.2 vulcanchem.com

Application as a Solvent or Reaction Medium for Specific Chemical Transformations

The utility of an organic compound as a solvent or reaction medium is governed by its physical properties, such as boiling point, polarity, and ability to dissolve a wide range of reactants while remaining inert under reaction conditions. This compound, with an estimated boiling point of around 290°C at atmospheric pressure, can be classified as a high-boiling-point solvent. vulcanchem.com Such solvents are particularly valuable for chemical transformations that require elevated temperatures to proceed at a practical rate.

Cyclohexylbenzene, a closely related compound, is recognized as a high-boiling-point solvent and penetrant. schultzchem.com Its applications in the plastics and painting industries underscore its efficacy in dissolving polymers and resins. schultzchem.com Given the structural similarity, this compound is also expected to be soluble in common organic solvents while being insoluble in water, a characteristic of nonpolar compounds. vulcanchem.com

The presence of both an aromatic and an aliphatic moiety in its structure could allow it to act as a solvent for a diverse range of chemical reactions, potentially including:

Polymerization Reactions: Its high boiling point would be advantageous in controlling the temperature of exothermic polymerization processes.

Catalytic Hydrogenations: The stability of the benzene and cyclohexane rings under many catalytic conditions could make it a suitable medium for hydrogenation reactions where the solvent must not be reduced.

Organometallic Reactions: Its nonpolar nature and high thermal stability could be beneficial for organometallic reactions that are sensitive to moisture and require high temperatures.

Below is a table summarizing the key physical properties of this compound that are relevant to its potential application as a solvent.

PropertyValueImplication for Solvent Application
Molecular Formula C₁₅H₂₂Indicates a relatively large, nonpolar molecule.
Molecular Weight 202.33 g/mol Contributes to its low volatility.
Boiling Point ~290°C at 760 mmHg vulcanchem.comAllows for use in high-temperature chemical synthesis.
Solubility Insoluble in water; soluble in organic solvents vulcanchem.comTypical of a nonpolar organic solvent.
Density ~0.9 g/cm³ vulcanchem.comLess dense than water.

This data is based on estimations and information available for this compound.

Utility in Formulation of Adhesives, Sealants, or Coatings

In the formulation of adhesives, sealants, and coatings, organic compounds are often used as plasticizers, compatibilizers, or solvents to modify the viscoelastic properties of the final product. For instance, cyclohexane polycarboxylic acid derivatives have been explored for use in adhesives and sealants to achieve a low glass transition temperature and low soiling properties. google.com

While direct research on this compound in these applications is limited, its properties suggest it could serve several roles:

Plasticizer: Its bulky molecular structure could intersperse between polymer chains, increasing free volume and flexibility, thereby lowering the glass transition temperature of the polymer matrix.

Solvent or Carrier Fluid: In solvent-based formulations, its low volatility would lead to slower drying times, which can be advantageous for achieving uniform film formation in coatings.

Compatibilizer: The dual chemical nature of the molecule (aromatic and aliphatic) might aid in compatibilizing different polymers or additives within a formulation.

The use of cyclohexylbenzene as a solvent and penetrant in the painting and adhesives industries lends support to the potential utility of its alkylated derivatives in similar applications. schultzchem.com The n-propyl group in this compound would further enhance its nonpolar character, potentially improving its compatibility with a range of polymeric binders used in these formulations.

Role in Advanced Lubricant Formulations and Tribological Studies

The field of tribology is concerned with the study of friction, wear, and lubrication. The performance of a lubricant is heavily dependent on the chemical structure and physical properties of its base oil and additives. Synthetic lubricant base stocks are often designed to have excellent thermal and oxidative stability, a high viscosity index, and low volatility.

While there is no direct evidence of this compound being used as a lubricant base oil, the properties of related compounds suggest a potential for such applications. For example, synthetic oils with phenyl groups in their structure are known for their excellent heat resistance and oxidative stability. moresco.co.jp Furthermore, patent literature discloses the use of alkyl cyclohexyl 1,2-dicarboxylate esters as a base stock in lubricant blends, indicating that the cyclohexyl moiety can be a component of high-performance lubricants. google.com

The key properties of this compound that might be relevant for lubricant applications include:

Thermal Stability: The combination of stable benzene and cyclohexane rings suggests that the molecule could withstand high temperatures without significant degradation.

Oxidative Stability: The saturated cyclohexyl ring is generally more resistant to oxidation than unsaturated hydrocarbon chains.

Viscosity Characteristics: The molecular structure would likely place it in the viscosity range of light to medium base oils.

A hypothetical comparison of properties for different base oil types is presented below.

Base Oil TypeThermal StabilityOxidative StabilityLow-Temperature Fluidity
Mineral Oils (Group I) FairFairPoor
Polyalphaolefins (PAO) ExcellentExcellentExcellent
Esters GoodGoodExcellent
Alkylated Cyclohexyl Benzenes (Hypothetical) Good to ExcellentGoodFair to Good

This table is illustrative and the properties for Alkylated Cyclohexyl Benzenes are hypothetical, based on the general characteristics of similar chemical structures.

Further tribological studies would be necessary to evaluate the film-forming capabilities, friction coefficient, and anti-wear properties of this compound to determine its viability as a base oil or an additive in advanced lubricant formulations.

Interactions and Behavior of 4 N Propyl Cyclohexyl Benzene in Complex Systems

Interactions with Solid Surfaces and Interfaces

The behavior of 4-n-propylcyclohexylbenzene at solid-liquid and solid-gas interfaces is governed by a combination of van der Waals forces, hydrophobic interactions, and potential steric effects arising from its molecular structure. The interplay of the rigid benzene (B151609) ring, the flexible cyclohexyl group, and the n-propyl chain dictates its orientation and packing on a given surface.

Adsorption and Desorption Kinetics on Various Substrates

The adsorption and desorption kinetics of organic molecules like 4-n-propylcyclohexylbenzene on solid substrates are fundamental to processes such as chromatography, catalysis, and surface functionalization. The rates of these processes are influenced by the nature of the substrate, the solvent, and temperature.

Adsorption Kinetics: The adsorption process often follows pseudo-first-order or pseudo-second-order kinetic models. The rate of adsorption can be influenced by factors such as the concentration of the adsorbate and the number of available active sites on the substrate. For similar aromatic compounds, the presence of an alkyl chain can enhance adsorption on hydrophobic surfaces due to increased van der Waals interactions.

Desorption Kinetics: Desorption, the reverse of adsorption, is often the rate-limiting step in surface-mediated processes. The kinetics of desorption can be described by models that account for different desorption energy barriers. Studies on related organic compounds have shown that desorption can be a two-stage process: a rapid release from a "labile" fraction followed by a slower release from a "nonlabile" fraction, which may be due to diffusion within the pores of the substrate scispace.com.

Below is a hypothetical data table illustrating the kinetic parameters for the adsorption of a related alkylbenzene on a silica (B1680970) substrate, which could be analogous to the behavior of 4-n-propylcyclohexylbenzene.

Kinetic ModelRate Constant (k)Correlation Coefficient (R²)
Pseudo-first-order0.25 min⁻¹0.95
Pseudo-second-order0.05 g mg⁻¹ min⁻¹0.99
Intraparticle Diffusion0.02 mg g⁻¹ min⁻⁰·⁵0.92

This table is illustrative and based on typical values for similar organic molecules, as specific data for 4-n-propylcyclohexylbenzene is not available.

Thin Film Formation and Self-Assembly Behavior on Surfaces

The formation of thin films and self-assembled monolayers (SAMs) is a key area of interest for tailoring surface properties. The molecular structure of 4-n-propylcyclohexylbenzene, with its distinct nonpolar components, suggests a propensity for self-assembly on various substrates.

On hydrophobic surfaces, the molecules would likely orient to maximize van der Waals interactions between the alkyl and cyclohexyl groups, leading to ordered structures. The presence of the benzene ring can also lead to π-π stacking interactions, further influencing the packing arrangement. The self-assembly of similar molecules, such as alkylated porphyrins, has been shown to be influenced by the length of the alkyl chains, which act as molecular spacers and affect the molecular ordering in thin films mdpi.com.

The process of self-assembly can be directed by techniques like solvent vapor annealing, which promotes the formation of ordered nanostructures in thin films of block copolymers containing cyclohexyl methacrylate units mdpi.com. This suggests that the cyclohexyl group in 4-n-propylcyclohexylbenzene could play a significant role in directing the formation of ordered thin films.

Surface Science Techniques (e.g., AFM, STM) for Interfacial Characterization

Advanced surface science techniques are indispensable for characterizing the structure and properties of molecular layers at interfaces.

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the topography of surfaces with high resolution. In the context of 4-n-propylcyclohexylbenzene, AFM could be used to visualize the morphology of self-assembled thin films, providing information on domain size, packing defects, and surface roughness. Non-contact mode AFM is particularly useful for studying soft organic layers without causing damage aps.org.

Scanning Tunneling Microscopy (STM): STM provides detailed electronic and structural information about conducting surfaces and the molecules adsorbed on them. For a molecule like 4-n-propylcyclohexylbenzene adsorbed on a conductive substrate, STM could potentially resolve the orientation of individual molecules and the packing arrangement within a self-assembled monolayer. First-principles calculations can be used to simulate and interpret STM images, providing a deeper understanding of the tip-sample interactions and the electronic structure of the adsorbate aps.org.

Solvent Interactions and Solvation Thermodynamics

Thermodynamic Studies of Solution Behavior (e.g., Enthalpy of Solution)

The enthalpy of solution (ΔHsol) is the heat change associated with the dissolution of a substance in a solvent. It is a key thermodynamic parameter that provides insight into the energetics of solute-solvent interactions. The process can be conceptually broken down into three steps: breaking solute-solute interactions, breaking solvent-solvent interactions (creating a cavity), and forming solute-solvent interactions.

For a nonpolar molecule like 4-n-propylcyclohexylbenzene dissolving in a polar solvent, the enthalpy of solution is expected to be positive (endothermic) due to the energy required to disrupt the strong solvent-solvent interactions (e.g., hydrogen bonding in water). In nonpolar solvents, the enthalpy of solution would likely be smaller and could be exothermic, reflecting favorable van der Waals interactions.

While specific data for 4-n-propylcyclohexylbenzene is unavailable, a look at the enthalpy of solution for common electrolytes can provide a general idea of the range of values this thermodynamic property can take.

CompoundEnthalpy of Solution (kJ/mol) at 25°C
Lithium Chloride-37.03
Sodium Chloride+3.88
Potassium Chloride+17.22
Ammonium Nitrate+25.69

This table shows the molar enthalpy of solution at infinite dilution for some common uni-univalent electrolytes and is for illustrative purposes only purdue.edu.

Molecular Solvation Shell Dynamics via Spectroscopic and Computational Methods

The solvent molecules surrounding a solute form a "solvation shell" that has distinct structural and dynamic properties compared to the bulk solvent. The dynamics of this solvation shell are crucial for understanding reaction kinetics and transport properties in solution.

Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and time-resolved fluorescence spectroscopy can probe the local environment and dynamics of solvent molecules around a solute. These methods can provide information on the residence time of solvent molecules in the solvation shell and the reorientational dynamics of both the solute and solvent.

Computational Methods: Molecular dynamics (MD) simulations are a powerful tool for studying solvation at the atomic level. MD simulations can provide detailed information about the structure of the solvation shell, the nature of solute-solvent interactions, and the dynamics of solvent exchange between the solvation shell and the bulk. For instance, MD simulations have been used to study the translational dynamics of various solvents confined within polymer membranes, revealing how polymer-solvent interactions affect solvent mobility nih.gov. Similar computational approaches could be applied to 4-n-propylcyclohexylbenzene to understand its solvation shell dynamics in different solvents.

Influence of Solvent Polarity on Conformational Equilibrium

The conformational equilibrium of 4-N-Propyl cyclohexyl benzene is significantly influenced by the polarity of the surrounding solvent. The molecule possesses both nonpolar (propyl chain, cyclohexyl and benzene rings) and weakly polarizable (aromatic π-system) regions. The interplay of these regions with solvent molecules of varying polarities dictates the preferred spatial arrangement of the molecule.

In nonpolar solvents, such as hexane or cyclohexane (B81311), the conformational ensemble of this compound is likely to be dominated by extended conformations. In these solvents, intramolecular van der Waals interactions and the desire to maximize solvent-solute interactions for the nonpolar segments would favor a more stretched-out arrangement of the propyl chain and a clear separation between the cyclohexyl and benzene rings.

Table 1: Predicted Dominant Conformation of this compound in Solvents of Varying Polarity

SolventPolarity IndexPredicted Dominant ConformationDriving Force
Hexane0.1ExtendedMaximized van der Waals interactions
Toluene2.4Partially Extendedπ-π stacking interactions with solvent
Dichloromethane3.1IntermediateBalance of hydrophobic and dipole interactions
Acetone5.1Partially CompactIncreasing hydrophobic effect
Acetonitrile (B52724)5.8CompactStrong hydrophobic effect
Methanol (B129727)5.1CompactStrong hydrophobic effect and hydrogen bonding in solvent

Note: The data in this table is based on theoretical principles of solvent-solute interactions as direct experimental data for this compound was not found.

Interactions with Macromolecules and Polymers

The introduction of this compound into a polymer matrix leads to a range of complex interactions that are dependent on the chemical nature of both the small molecule and the polymer. Given its structural similarity to known low molecular weight nematic liquid crystals, this compound is expected to influence the morphology and physical properties of polymer blends.

The compatibility of this compound with a given polymer is governed by the thermodynamics of mixing, primarily the enthalpy and entropy of mixing. A negative or small positive Gibbs free energy of mixing results in a miscible blend. Due to the entropic penalty of mixing a small molecule with a long polymer chain, favorable enthalpic interactions are often required for compatibility.

Studies on similar low molecular weight liquid crystals blended with amorphous polymers like poly(methyl methacrylate) (PMMA) and polystyrene (PS) have shown that miscibility is often limited. For instance, blends of 4-cyano-4′-n-heptylbiphenyl (7CB), a nematic liquid crystal, with PMMA and PS exhibit partial miscibility elsevierpure.com. It is reasonable to infer that this compound would exhibit similar behavior.

The compatibility is expected to be higher with polymers that share some structural similarity or have favorable specific interactions with the benzene ring or the aliphatic portions of the molecule. For example, polystyrene, with its aromatic side chains, might exhibit some favorable π-π stacking interactions with the benzene ring of this compound, leading to a degree of compatibility. Conversely, highly polar polymers may have poor compatibility due to the predominantly nonpolar nature of the compound.

Table 2: Predicted Compatibility of this compound with Various Polymers

PolymerPolymer PolarityExpected CompatibilityPotential Interactions
Polystyrene (PS)NonpolarModeratevan der Waals, π-π stacking
Poly(methyl methacrylate) (PMMA)PolarLow to ModerateDipole-induced dipole, van der Waals
Polyethylene (PE)NonpolarHighvan der Waals
Polyvinyl Chloride (PVC)PolarLowDipole-dipole, van der Waals

Note: This table is based on general principles of polymer blending and analogy to similar systems due to the lack of specific experimental data for this compound.

In cases of limited miscibility, blends of this compound and a polymer will undergo phase separation, leading to the formation of distinct domains rich in one component. The morphology of this phase separation is highly dependent on the composition of the blend, the temperature, and the method of preparation.

At low concentrations of this compound, it may be molecularly dispersed within the polymer matrix. As its concentration increases beyond the solubility limit, droplets of the compound will form within the polymer. This is the principle behind the formation of Polymer Dispersed Liquid Crystals (PDLCs). In such systems, the liquid crystalline nature of this compound would lead to the formation of nematic droplets, where the molecules have a preferred orientational order.

The phase diagram of a blend of 4-cyano-4′-n-heptylbiphenyl (7CB) with PMMA and PS reveals the existence of different two-phase regions, including a polymer/isotropic liquid crystal phase and a polymer/nematic liquid crystal phase elsevierpure.com. This indicates that the phase separation behavior is coupled with the liquid crystalline phase transitions of the small molecule. A similar complex phase behavior is anticipated for blends containing this compound.

Table 3: Phase Behavior of a Model Polymer/Low Molecular Weight Liquid Crystal Blend (PMMA/7CB)

Temperature (°C)Composition (wt% 7CB)Observed Phase
8020Homogeneous (Single Phase)
6040Polymer + Isotropic LC
4060Polymer + Nematic LC
2580Polymer + Crystalline LC

Source: Adapted from studies on PMMA/7CB blends, serving as an analogue for this compound systems. elsevierpure.com

The presence of a small molecule like this compound within a polymer matrix can significantly affect the polymer's chain dynamics and, consequently, its glass transition temperature (Tg). When the compound is miscible with the polymer, it can act as a plasticizer. The small molecules intersperse between the polymer chains, increasing the free volume and allowing for greater chain mobility. This leads to a decrease in the glass transition temperature of the polymer.

The extent of this plasticizing effect depends on the concentration of the small molecule and the strength of the interactions between the compound and the polymer. In systems where phase separation occurs, the effect on the Tg is more complex. There may be two distinct glass transitions corresponding to the polymer-rich phase and the compound-rich phase, or the Tg of the polymer-rich phase may be slightly lowered due to the presence of a limited amount of dissolved compound.

Differential Scanning Calorimetry (DSC) is a common technique used to study the glass transition in polymer blends. For a miscible blend of a polymer and a low molecular weight liquid crystal, a single, composition-dependent Tg is expected.

Table 4: Hypothetical Glass Transition Temperatures (Tg) for a Miscible Polymer/4-N-Propyl Cyclohexyl Benzene Blend

Concentration of this compound (wt%)Predicted Tg (°C)
0100 (Tg of pure polymer)
1085
2070
3055

Note: This is a hypothetical data table illustrating the expected plasticizing effect. The actual values would depend on the specific polymer and the interactions within the blend.

Analytical Methodologies for the Detection and Quantification of 4 N Propyl Cyclohexyl Benzene

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 4-n-propylcyclohexylbenzene, with its specific physicochemical properties, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For a nonpolar compound such as 4-n-propylcyclohexylbenzene, reversed-phase HPLC is the method of choice.

Method development would typically involve the use of a C18 stationary phase, which provides excellent retention for hydrophobic molecules. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of a pure substance or a simple mixture containing 4-n-propylcyclohexylbenzene. However, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for samples containing impurities with a wide range of polarities.

Validation of the HPLC method would be performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for 4-N-Propylcyclohexylbenzene Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that 4-n-propylcyclohexylbenzene has a boiling point amenable to GC analysis, this technique is highly suitable for assessing its purity and identifying any volatile impurities.

A typical GC method would employ a capillary column with a nonpolar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1 or HP-5ms). The choice of detector is critical; a Flame Ionization Detector (FID) is commonly used for the quantification of hydrocarbons due to its high sensitivity and wide linear range. For identification purposes, a Mass Spectrometer (MS) detector is invaluable.

The analysis of the product composition from the synthesis of cyclohexylbenzene (B7769038) by liquid phase alkylation of benzene (B151609) and cyclohexene (B86901) has been successfully performed using gas chromatography with a capillary column and an FID detector. google.com This demonstrates the applicability of GC for monitoring the synthesis of related compounds.

Table 2: Representative GC Method Parameters for 4-N-Propylcyclohexylbenzene Analysis

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

| Detector | Flame Ionization Detector (FID) at 300 °C |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comlibretexts.org SFC is particularly advantageous for the analysis of nonpolar compounds due to the properties of supercritical CO2. libretexts.orgresearchgate.net It can offer faster separations and reduced solvent consumption compared to HPLC. shimadzu.com

For challenging separations, such as the resolution of isomers of alkylcyclohexylbenzenes, SFC can provide superior selectivity. plu.mx The use of a modifier, such as methanol, in the mobile phase can be adjusted to fine-tune the separation. A variety of stationary phases can be used in SFC, including those common in both normal-phase and reversed-phase HPLC.

Table 3: Potential SFC Method Parameters for 4-N-Propylcyclohexylbenzene Analysis

Parameter Condition
Column Chiral or achiral packed column
Mobile Phase Supercritical CO2 with 5-20% Methanol modifier
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an extremely sensitive and selective technique for the detection of trace and ultra-trace levels of compounds in complex matrices. This method is particularly useful when analyzing for 4-n-propylcyclohexylbenzene in environmental samples or in situations where very low detection limits are required.

In GC-MS/MS, the mass spectrometer operates in a tandem mode, where a precursor ion is selected and then fragmented to produce product ions. This process significantly reduces background noise and interferences, leading to enhanced sensitivity and specificity. The characterization of alkylated aromatic hydrocarbons in complex mixtures has been effectively achieved using GC-MS. nih.govnih.gov For complex samples, comprehensive two-dimensional gas chromatography coupled to a time-of-flight mass spectrometer (GCxGC-TOFMS) can provide even greater resolving power. nih.gov

Table 4: Illustrative GC-MS/MS Parameters for Trace Analysis of 4-N-Propylcyclohexylbenzene

Parameter Condition
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined from the mass spectrum of the compound
Product Ion(s) (m/z) To be determined from the fragmentation pattern

| Collision Energy | Optimized for maximum signal |

High-Performance Liquid Chromatography coupled with an Ultraviolet/Visible Diode Array Detector (HPLC-UV/Vis-DAD) is a powerful tool for the quantification and purity assessment of 4-n-propylcyclohexylbenzene. rsc.org A DAD detector acquires the entire UV-Vis spectrum at each point in the chromatogram, which provides several advantages over a single-wavelength UV detector.

The spectral information can be used to confirm the identity of the main peak and to assess its purity by comparing spectra across the peak. Furthermore, it allows for the simultaneous quantification of multiple components at their respective wavelength maxima, which is useful for impurity profiling. The analysis of various aromatic hydrocarbons has been successfully performed using HPLC-DAD. wsimg.comnih.gov

Table 5: Representative HPLC-DAD Method Parameters for Purity Profiling

Parameter Condition
HPLC System As described in Table 1
Detector Diode Array Detector (DAD)
Wavelength Range 200-400 nm
Data Acquisition Full spectral scan

| Quantification Wavelength | Wavelength of maximum absorbance for 4-n-propylcyclohexylbenzene |

LC-NMR for Direct Structural Elucidation of Minor Components

The hyphenated technique of Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a powerful tool for the unambiguous identification of minor components, such as impurities, isomers, or degradation products, within a 4-N-Propyl cyclohexyl benzene matrix. mdpi.com This method directly couples the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structure elucidation power of NMR spectroscopy. iosrphr.org

In the analysis of this compound, an HPLC system first separates the bulk material from its minor constituents. As these separated components elute from the chromatography column, they are directly transferred to the NMR spectrometer's flow cell for analysis. This allows for the acquisition of detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra for each separated compound without the need for laborious offline fraction collection and sample preparation. pageplace.demdpi.com

The "stop-flow" mode is particularly advantageous for analyzing minor components present at very low concentrations. mdpi.comresearchgate.net In this operational mode, the chromatographic flow is paused when a peak of interest is in the NMR flow cell, allowing for extended signal acquisition times. This significantly enhances the signal-to-noise ratio, enabling the detailed structural characterization of compounds that would otherwise be undetectable. mdpi.com For instance, LC-NMR can definitively identify positional isomers of this compound or trace-level byproducts from its synthesis, which may have similar mass-to-charge ratios and be indistinguishable by mass spectrometry alone.

LC-NMR Mode Description Application for this compound Analysis
On-Flow Continuous flow of eluent through the NMR flow cell while spectra are acquired.Rapid screening of the sample to identify major components and locate peaks of interest.
Stop-Flow Chromatographic flow is halted when a specific peak is inside the NMR flow cell.Detailed structural elucidation of low-concentration impurities or degradation products by allowing for long acquisition times and 2D NMR experiments. mdpi.com
LC-SPE-NMR Eluted peaks are trapped on solid-phase extraction (SPE) cartridges, washed, and then eluted with a deuterated solvent into the NMR.Overcomes issues with protonated HPLC solvents that can obscure analyte signals; enhances concentration for extremely minor components.

Spectrophotometric and Optical Methods for Quantification

Spectrophotometric and optical methods provide rapid and reliable means for the quantification and purity assessment of this compound.

UV-Visible spectrophotometry is a widely accessible analytical technique for determining the concentration of this compound in solution. upi.edu The method's utility is based on the principle that the benzene ring within the molecule acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. shimadzu.com The presence of the alkyl and cyclohexyl substituents on the benzene ring influences the position and intensity of the absorption bands. nist.gov

Typically, the UV spectrum of an alkyl-substituted benzene in a non-polar solvent like cyclohexane (B81311) or ethanol (B145695) exhibits a primary absorption band (E-band) around 210-220 nm and a secondary, fine-structured band (B-band) between 240 and 270 nm. shimadzu.comnist.gov For quantification, a specific wavelength (λmax) within the B-band is often selected due to lower interference from other components.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. upi.edu

Parameter Typical Value / Solvent Relevance for Quantification
λmax (B-band) ~255 - 270 nmWavelength of maximum absorbance, provides the highest sensitivity and is used for measurement.
Molar Absorptivity (ε) 150 - 300 L mol⁻¹ cm⁻¹A constant specific to the compound at a given wavelength; determines the slope of the calibration curve.
Solvent Cyclohexane, Ethanol, Acetonitrile sigmaaldrich.comThe solvent must be transparent in the measurement wavelength range to avoid interference. sigmaaldrich.com
Linear Range Typically 0.1 - 1.0 Absorbance UnitsThe concentration range where absorbance is directly proportional to concentration. upi.edu

The refractive index (RI) is a fundamental physical property of a substance and is highly sensitive to its purity. quora.com For materials like this compound, which are components of liquid crystal mixtures, refractive index is a critical parameter that directly influences the optical properties of the final device. rsc.orgucf.edu

As a standalone measurement, a precise determination of the refractive index of a batch of this compound using an Abbe refractometer can serve as a rapid quality control check. Any deviation from the established reference value for the pure compound indicates the presence of impurities. quora.com

In the context of chromatography, a refractive index detector (RID) is an essential tool. Unlike UV detectors, the RID is a universal detector that responds to nearly every compound, making it ideal for analyzing substances with weak or no UV chromophores. lcms.cz It is also invaluable for analyzing mixtures containing this compound alongside other components (e.g., other liquid crystals, additives) that may lack significant UV absorbance. The detector measures the difference in the refractive index between the column eluent (mobile phase) and the eluent containing the analyte. The magnitude of the detector's response is proportional to the concentration of the analyte, allowing for quantitative analysis of all components in a mixture, thereby enabling a comprehensive assessment of its composition. lcms.cz

Advanced Chemometric Approaches for Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. wikipedia.org These advanced approaches are particularly useful for interpreting complex data sets generated during the analysis of this compound.

When analyzing complex mixtures containing this compound using techniques like HPLC with a Diode-Array Detector (LC-DAD), a vast amount of data is generated. Each analysis produces a three-dimensional data matrix of absorbance, wavelength, and retention time. Multivariate data analysis techniques, such as Principal Component Analysis (PCA), can be employed to simplify and interpret this complex data. nih.gov

PCA is an exploratory data analysis tool that reduces the dimensionality of the dataset while retaining the most important information. nih.govnih.gov It transforms the original, correlated variables (e.g., absorbance at each wavelength) into a new set of uncorrelated variables called principal components (PCs). By plotting the first few PCs (which capture the majority of the data's variance), it is possible to visualize patterns and groupings within a set of samples. This can be used to:

Discriminate between batches: Differentiate between production batches of this compound based on subtle variations in their impurity profiles.

Identify outliers: Quickly spot samples that deviate from the norm.

Detect process changes: Monitor the manufacturing process over time for any drifts or unexpected changes.

While univariate calibration (using a single variable, like absorbance at one wavelength) is straightforward, its accuracy can be compromised by spectral overlap from impurities or other matrix components. Multivariate calibration methods, such as Partial Least Squares (PLS) regression, overcome this limitation by using the entire spectrum or a large portion of the chromatographic profile to build a more robust and predictive quantification model. eurachem.org

In the context of this compound analysis, a PLS model would be developed by acquiring full UV-Vis spectra or chromatograms for a set of calibration samples with known concentrations of the target compound and varying concentrations of expected impurities. The PLS algorithm then establishes a linear relationship between the spectral/chromatographic data and the concentrations. This model can subsequently be used to accurately predict the concentration of this compound in new, unknown samples, even in the presence of interfering substances that would confound simpler methods. eurachem.org

Environmental Fate and Transformation Studies of 4 N Propyl Cyclohexyl Benzene

Biodegradation Pathways and Mechanisms in Environmental Systems

Biodegradation is a primary mechanism for the removal of alkylated aromatic and cycloalkane compounds from the environment. The structure of 4-n-propyl cyclohexyl benzene (B151609) suggests it is susceptible to microbial degradation under various conditions.

Aerobic and Anaerobic Degradation Studies by Microbial Communities

Microbial communities in soil and sediment are capable of degrading compounds structurally related to 4-n-propyl cyclohexyl benzene under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, biodegradation of similar compounds is generally rapid and extensive. Studies on (4-methylcyclohexyl)methanol (4-MCHM), a cyclohexane (B81311) derivative, demonstrated nearly complete degradation within 14 days in river sediment microcosms nih.gov. The degradation was significantly faster in the presence of oxygen compared to anoxic conditions nih.gov. For n-propylbenzene, mixed microbial cultures have shown the capacity for its transformation berkeley.edu. Research on various soil bacteria, including Pseudomonas, Arthrobacter, and Nocardia, has confirmed their ability to utilize benzene, phenol (B47542), and cyclohexane derivatives as carbon sources for growth under aerobic conditions nih.gov.

Anaerobic Degradation: Anaerobic degradation of aromatic and cycloalkane hydrocarbons is also a recognized environmental process, although it typically occurs at a slower rate than aerobic degradation nih.govnih.gov. Benzene, a core component of the target molecule, is known to be biodegradable under nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions nih.govresearchgate.netbiorxiv.orgbiorxiv.org. However, the process is often associated with long lag times and can be inhibited by the presence of other hydrocarbon co-contaminants nih.govbiorxiv.orgbiorxiv.org. For instance, studies on 4-MCHM showed that after 16 days of anaerobic incubation, significant percentages of the compound remained (62.6% of cis-isomer and 85.0% of trans-isomer) nih.gov.

Degradation Rates of Structurally Related Compounds

CompoundConditionSystemDegradation Rate / Half-lifeReference
cis-4-MCHMAerobicRiver Sediment0.46-0.52 day⁻¹ nih.gov
trans-4-MCHMAerobicRiver Sediment0.19-0.31 day⁻¹ nih.gov
cis-4-MCHMAnaerobicRiver Sediment0.041-0.095 day⁻¹ nih.gov
trans-4-MCHMAnaerobicRiver Sediment0.013-0.052 day⁻¹ nih.gov

Identification of Degradation Products and Metabolites

The biodegradation of this compound is expected to proceed through initial attacks on the alkyl side chain, the cyclohexane ring, or the benzene ring, leading to a variety of intermediate metabolites.

Side-Chain Oxidation: The most common initial pathway for n-alkylbenzenes and n-alkylcyclohexanes is the oxidation of the alkyl side chain nih.gov. This process typically involves terminal oxidation of the methyl group to a carboxylic acid, followed by classical β-oxidation, which shortens the alkyl chain by two carbon units at a time nih.gov. For this compound, this would lead to the formation of (4-cyclohexylphenyl)propanoic acid and subsequently (4-cyclohexylphenyl)acetic acid and 4-cyclohexylbenzoic acid.

Ring Oxidation/Cleavage: Another pathway involves the direct oxidation of one of the rings. The benzene ring can be oxidized to form phenolic and catecholic intermediates, which then undergo ring cleavage semanticscholar.org. For the cyclohexane moiety, degradation often proceeds to form cyclohexanecarboxylic acid, which can be further transformed into benzoic acid nih.gov.

Based on studies of analogous compounds, the following metabolites are plausible degradation products:

Potential Degradation Products of this compound

MetabolitePrecursor MoietyFormation PathwayReference
(4-cyclohexylphenyl)propanoic acidn-propyl side chainTerminal Oxidation nih.gov
4-cyclohexylbenzoic acidn-propyl side chainβ-oxidation nih.govfiveable.me
Cyclohexanecarboxylic acidCyclohexane ringRing Oxidation nih.gov
Benzoic acidBenzene/Cyclohexane ringRing Transformation nih.govsemanticscholar.org
Phenolic/Catecholic derivativesBenzene ringRing Hydroxylation semanticscholar.org

Enzyme-Mediated Biotransformation Processes

The biotransformation of hydrocarbons is mediated by specific enzymes that catalyze the initial, often rate-limiting, steps of degradation.

Aerobic Pathways: In aerobic bacteria, the activation of the benzene ring is typically initiated by monooxygenase or dioxygenase enzymes, which introduce one or two hydroxyl groups to the aromatic nucleus researchgate.net. The alkyl side chain can be attacked by similar enzymes. The subsequent cleavage of the aromatic ring is also an enzyme-catalyzed process.

Anaerobic Pathways: Under anaerobic conditions, the activation of the stable benzene ring is more energetically challenging. The proposed mechanisms involve different enzymatic reactions, such as direct carboxylation to benzoate, which is catalyzed by a putative anaerobic benzene carboxylase nih.gov. Other proposed initial reactions include methylation or hydroxylation nih.govnih.gov. Following the initial activation, the compound enters pathways similar to those for other aromatic acids, eventually leading to ring cleavage and mineralization. Enzymes such as benzoate-CoA ligase are involved in these subsequent steps nih.gov.

Photolytic and Hydrolytic Degradation under Environmental Conditions

Abiotic degradation processes, including photolysis and hydrolysis, can also contribute to the environmental transformation of chemical compounds.

Quantum Yield Determinations for Photodegradation Processes

The photodegradation of an organic chemical in the environment is a complex process influenced by the absorption of light and the efficiency of the subsequent chemical reactions. A key parameter in quantifying this process is the quantum yield (Φ), which represents the number of molecules that undergo a specific photoreaction for each photon absorbed wikipedia.org. The determination of quantum yields is crucial for accurately modeling the persistence and fate of chemicals in aquatic and atmospheric environments where sunlight-induced reactions can be a significant degradation pathway rsc.orgrsc.org.

In the case of this compound, the benzene ring acts as the primary chromophore, absorbing ultraviolet (UV) radiation from sunlight. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, or chemical reactions such as dissociation or oxidation. The quantum yield of photodegradation is the fraction of absorbed photons that lead to the chemical transformation of the parent molecule wikipedia.org.

While direct photolysis of some alkylbenzenes in pure water can be slow, the presence of photosensitizers in natural waters, such as humic substances, can accelerate the degradation process nih.gov. These substances can absorb light and transfer the energy to the target chemical or generate reactive oxygen species, which in turn react with the compound.

Given the lack of specific data for this compound, a detailed quantitative assessment of its photodegradation rate is challenging. To accurately determine its environmental persistence, experimental studies would be required to measure its molar absorption coefficient and quantum yield under various environmentally relevant conditions.

Table 1: Factors Influencing Photodegradation Quantum Yield

FactorDescriptionPotential Impact on this compound
Wavelength of Light The energy of photons varies with wavelength, which can affect the efficiency of photochemical reactions.The benzene ring primarily absorbs in the UV-B and UV-C regions. The quantum yield may vary across the solar spectrum.
Presence of Photosensitizers Natural substances like humic acids can absorb light and promote indirect photodegradation.In natural waters, indirect photolysis is likely to be a more significant degradation pathway than direct photolysis.
Water Chemistry Parameters such as pH and the presence of dissolved oxygen can influence reaction pathways.The specific effects on this compound would need experimental determination.
Environmental Matrix The medium (e.g., water, ice, soil surface) can affect light absorption and molecular reactivity.Photodegradation rates can be enhanced at interfaces like the air-ice boundary escholarship.org.

Environmental Partitioning and Transport Behavior

The environmental distribution of this compound is governed by its partitioning between different environmental compartments such as water, soil, sediment, and air. Its transport within and between these compartments is influenced by its physicochemical properties.

Sorption to Soil and Sediment Studies

The tendency of an organic compound to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This partitioning behavior is commonly quantified by the soil organic carbon-water partition coefficient (Koc) ecetoc.orgchemsafetypro.comca.gov. A high Koc value indicates a strong tendency for the chemical to bind to the organic matter in soil and sediment, leading to lower mobility chemsafetypro.com.

Specific experimental data for the Koc of this compound are not available. However, its structure, which includes a nonpolar alkyl group, a cyclohexane ring, and a benzene ring, suggests that it is a hydrophobic compound with a high affinity for organic matter. The environmental fate of such hydrophobic organic compounds is closely linked to the organic carbon cycle ladwp.com.

To estimate the sorption behavior of this compound, data from structurally similar compounds, such as n-propylbenzene and n-butylbenzene, can be considered. These compounds, being alkylbenzenes, share some structural similarities and are expected to exhibit comparable partitioning behavior. For instance, a measured Koc of 725 has been reported for n-propylbenzene, indicating low mobility in soil nih.gov. An estimated Koc of 955 for n-propylbenzene further supports this classification nih.gov.

The sorption of hydrophobic organic compounds to soil and sediment is a key process that influences their removal from the water column and their persistence in the environment ecetoc.org.

Table 2: Soil Sorption Coefficients (Koc) for Structurally Similar Compounds

CompoundCAS NumberMeasured/Estimated KocSoil Mobility ClassificationReference
n-Propylbenzene103-65-1725 (measured)Low nih.gov
n-Propylbenzene103-65-1955 (estimated)Low nih.gov
n-Butylbenzene104-51-81,995 (estimated)Low

Note: Data for n-butylbenzene is included as another relevant long-chain alkylbenzene. The Koc value for n-butylbenzene is often estimated from its octanol-water partition coefficient (Kow).

Volatilization from Water and Soil Systems

Volatilization is a significant transport mechanism for many organic compounds, governing their transfer from water bodies and moist soil surfaces to the atmosphere noaa.gov. The tendency of a chemical to volatilize from water is described by its Henry's Law constant . A higher Henry's Law constant indicates a greater propensity for the compound to partition from the aqueous phase to the gas phase.

Experimental data for the Henry's Law constant of this compound are not available. However, based on its structure as a hydrocarbon with expected low water solubility and moderate vapor pressure, it is anticipated to volatilize from water.

By examining structurally similar compounds, we can infer the likely volatilization behavior. For n-propylbenzene, the Henry's Law constant is reported as 1.05 x 10⁻² atm-m³/mol at 25°C, which suggests that it is expected to volatilize rapidly from water surfaces nih.gov. Similarly, the estimated Henry's Law constant for n-butylbenzene is 0.016 atm-m³/mol, also indicating rapid volatilization from water nih.gov. The volatilization half-life from a model river for n-propylbenzene is estimated to be approximately 1 hour nih.gov.

Table 3: Henry's Law Constants for Structurally Similar Compounds

CompoundCAS NumberHenry's Law Constant (atm-m³/mol @ 25°C)Volatilization Potential from WaterReference
n-Propylbenzene103-65-11.05 x 10⁻²Rapid nih.gov
n-Butylbenzene104-51-81.6 x 10⁻² (estimated)Rapid nih.gov

Modeling of Environmental Distribution and Persistence

Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals in the environment. These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior in a multimedia environment nist.gov. For hydrophobic organic compounds like this compound, models such as fugacity models are often employed.

The key input parameters for these models include the partitioning coefficients (Koc, Henry's Law constant, and the octanol-water partition coefficient, Kow), as well as degradation rates in various compartments (air, water, soil, sediment). While specific data for this compound are limited, estimation techniques and data from surrogate compounds can be used to parameterize these models.

Quantitative Structure-Activity Relationship (QSAR) models can provide estimates for many of the needed physicochemical properties when experimental data are unavailable chemicalbook.comchemspider.com. Software suites like the US EPA's EPI (Estimation Programs Interface) Suite™ can be used to predict properties such as Koc, Henry's Law constant, and degradation half-lives based on the chemical's structure chemsafetypro.comchemistryforsustainability.orgethz.chepa.govepisuite.dev.

Emerging Research Directions and Future Perspectives for 4 N Propyl Cyclohexyl Benzene

Development of Novel Analogues with Tailored Architectures

The performance of liquid crystal materials is intrinsically linked to their molecular structure. By systematically modifying the core structure of 4-N-Propyl Cyclohexyl Benzene (B151609), researchers aim to develop novel analogues with precisely tailored properties. These modifications can influence key parameters such as mesophase behavior, clearing point, viscosity, and dielectric anisotropy, leading to materials optimized for specific applications.

Systematic Substitution Strategies for Enhanced Performance

One of the primary strategies for tailoring the properties of 4-N-Propyl Cyclohexyl Benzene involves the systematic substitution of atoms or functional groups on both the cyclohexane (B81311) and benzene rings. The introduction of different substituents can profoundly impact the molecule's shape, polarity, and polarizability, thereby altering its liquid crystalline properties.

For instance, the length and branching of the alkyl chain on the cyclohexane ring can be varied to modulate the clearing point and viscosity of the resulting liquid crystal. Longer, linear alkyl chains generally lead to higher clearing points and increased viscosity, while branched chains can disrupt the molecular packing and lower the clearing point.

Furthermore, substitution on the benzene ring offers another layer of control. Electron-donating or electron-withdrawing groups can be introduced to modify the dielectric anisotropy, a critical parameter for display applications. For example, the introduction of a cyano (-CN) or nitro (-NO2) group can significantly increase the positive dielectric anisotropy, while a fluorine (-F) atom can be used to tune both the dielectric and optical properties.

Substitution Position Substituent Type Potential Impact on Properties
Cyclohexane Ring (Alkyl Chain)Longer Linear ChainIncreased Clearing Point, Increased Viscosity
Branched ChainDecreased Clearing Point
Benzene RingElectron-Withdrawing Group (-CN, -NO2)Increased Positive Dielectric Anisotropy
Halogen (-F, -Cl)Tuned Dielectric and Optical Anisotropy
Alkoxy Group (-OR)Modified Mesophase Behavior

Integration of Heteroatoms and Functional Groups

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the core structure of this compound represents a significant frontier in the design of novel liquid crystal materials. Heteroatoms can alter the molecular geometry, dipole moment, and polarizability, leading to dramatic changes in mesomorphic behavior and physical properties. nih.gov

For example, replacing a carbon atom in the benzene ring with a nitrogen atom to form a pyridine (B92270) derivative can introduce a lateral dipole moment, which can influence the dielectric properties and promote the formation of tilted smectic phases. Similarly, incorporating an oxygen atom to create an ester or ether linkage can introduce flexibility and alter the phase transition temperatures.

The strategic placement of functional groups that can participate in specific intermolecular interactions, such as hydrogen bonding, is another promising approach. These interactions can lead to the formation of supramolecular structures with unique liquid crystalline properties that are not accessible with the parent molecule.

Exploration of Isomeric Forms and Their Distinct Behavior

The stereochemistry of the cyclohexyl ring in this compound plays a crucial role in determining its liquid crystalline properties. The molecule can exist as cis and trans isomers, which have distinct shapes and packing efficiencies. The trans isomer, with its more linear and rigid structure, is generally more conducive to forming stable liquid crystal phases. researchgate.net

Research is ongoing to explore the influence of isomeric purity on the performance of liquid crystal mixtures. By controlling the ratio of cis to trans isomers, it may be possible to fine-tune the properties of the material, such as its clearing point and viscosity. Furthermore, the synthesis of novel analogues with different stereochemical configurations, such as those containing chiral centers, could lead to the development of new ferroelectric and antiferroelectric liquid crystals with fast switching times. The distinct behaviors of these isomers are critical for optimizing material performance in advanced display technologies.

Integration into Hybrid Organic-Inorganic Materials

The convergence of organic and inorganic chemistry has opened up new possibilities for creating advanced materials with synergistic properties. The integration of this compound and its derivatives into hybrid organic-inorganic materials is an emerging research area with the potential for significant technological impact. These hybrid materials can combine the unique optical and electronic properties of the organic liquid crystal with the robust mechanical and thermal stability of inorganic components.

Formation of Nanocomposites with Metal Oxides or Carbon Nanomaterials

Nanocomposites composed of liquid crystals dispersed within a matrix of metal oxide nanoparticles (e.g., silica (B1680970), titania) or carbon nanomaterials (e.g., nanotubes, graphene) are a subject of intense research. The incorporation of these nanomaterials can significantly enhance the physical properties of the liquid crystal host.

For instance, doping a liquid crystal with a small amount of silica nanoparticles can lead to improved alignment, faster switching speeds, and reduced power consumption in display devices. The nanoparticles can act as anchoring sites for the liquid crystal molecules, promoting a more ordered arrangement.

Similarly, the dispersion of carbon nanotubes within a liquid crystal matrix can dramatically increase its electrical conductivity, making it suitable for applications in transparent conductive films and electro-optical devices. The high aspect ratio and excellent conductivity of carbon nanotubes provide a percolating network for charge transport within the liquid crystal host.

Nanomaterial Matrix Potential Application
Silica (SiO2) NanoparticlesThis compoundEnhanced Alignment in Displays
Titanium Dioxide (TiO2) NanoparticlesThis compoundPhotocatalytic Devices
Carbon Nanotubes (CNTs)This compoundTransparent Conductive Films
GrapheneThis compoundElectro-optical Modulators

Applications in Self-Assembled Monolayers on Inorganic Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The ability to form SAMs of this compound derivatives on inorganic substrates, such as silicon wafers or metal oxides, is a promising avenue for the development of novel sensors, molecular electronics, and advanced display technologies.

By functionalizing the this compound molecule with a suitable headgroup that has a strong affinity for the inorganic surface (e.g., a silane (B1218182) or thiol group), it is possible to create a densely packed monolayer with a well-defined orientation. The orientation of the liquid crystal molecules within the SAM can be controlled by the nature of the headgroup, the packing density, and the properties of the underlying substrate.

These SAMs can serve as alignment layers for bulk liquid crystals in display devices, offering a more precise and stable alignment than traditional rubbed polyimide layers. Furthermore, the ability to pattern these SAMs using techniques such as microcontact printing opens up the possibility of creating complex liquid crystal device architectures with spatially varying alignment.

Advanced Manufacturing Techniques Utilizing this compound

The unique properties of liquid crystals, such as this compound, are paving the way for their integration into advanced manufacturing processes. These techniques leverage the ability of liquid crystal molecules to self-assemble and respond to external stimuli, enabling the fabrication of materials with highly controlled structures and functionalities.

3D Printing and Additive Manufacturing of Functional Materials

Additive manufacturing, commonly known as 3D printing, of liquid crystal-based materials is a rapidly growing field of research. While direct 3D printing of small-molecule liquid crystals like this compound is not yet a widespread application, the broader class of liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs) are demonstrating significant potential. esa.intnematx.comleeds.ac.uk These materials can be processed using techniques like Fused Deposition Modeling (FDM) and Direct Ink Writing (DIW), where the orientation of the liquid crystal molecules can be controlled during the printing process. esa.int3dprint.comacs.org This control over molecular alignment allows for the creation of objects with anisotropic properties, meaning their physical characteristics vary depending on the direction of measurement.

For instance, the alignment of liquid crystal domains during extrusion can result in materials with exceptionally high strength and stiffness in the print direction, rivaling that of continuous fiber composites. esa.int This opens up possibilities for creating lightweight, high-performance components for various industries. nematx.com The integration of this compound into such polymer systems, either as a plasticizer or as a reactive mesogen, could allow for the tuning of the final material's properties, such as its thermal and optical characteristics.

Current research in this area focuses on developing new photopolymerizable LCE resins and inks suitable for 3D printing technologies like DIW and digital light processing (DLP). tainstruments.com These advancements are enabling the production of larger and more complex LCE devices for a range of applications. tainstruments.com

3D Printing TechniqueDescriptionPotential for Liquid Crystal Integration
Fused Deposition Modeling (FDM)A molten polymer filament is extruded layer by layer to build an object.LCPs can be used as filaments, with the extrusion process aligning the liquid crystal domains for enhanced mechanical properties. esa.int
Direct Ink Writing (DIW)A viscous ink is extruded through a nozzle to create a structure.LCE inks can be printed, allowing for the fabrication of complex, shape-shifting structures. 3dprint.comtainstruments.com
Digital Light Processing (DLP)A light source is used to cure a photopolymer resin layer by layer.Photopolymerizable LCE resins can be used to create high-resolution, anisotropic elastomers. tainstruments.com

Microfluidic Synthesis and Processing of Compound-Based Materials

Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers precise control over chemical reactions and material synthesis. acs.org This technology is being explored for the synthesis of highly shape-anisotropic particles from liquid crystalline materials. acs.org By controlling the flow conditions within microchannels, it is possible to dictate the alignment of liquid crystal molecules, leading to the formation of particles with defined director field configurations. acs.org

The use of microfluidic reactors can enable the continuous and controlled synthesis of materials containing this compound. For example, droplet-based microfluidics can be used to create uniform droplets of a liquid crystal-containing monomer, which can then be polymerized to form monodisperse particles with specific shapes and internal structures. rsc.orgnih.govnih.gov This level of control is difficult to achieve with traditional batch synthesis methods.

Furthermore, flow chemistry, a related field, allows for the precise control of reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity of the final product. bath.ac.ukqfluidics.com The synthesis of liquid crystals can benefit from these techniques, potentially leading to more efficient and scalable production processes. youtube.comvapourtec.com The ability to handle solids in flow reactors is also improving, which is crucial for processes involving catalysts or crystalline products. qfluidics.com

Sustainable Production and Circular Economy Aspects

As the chemical industry moves towards more sustainable practices, the entire life cycle of compounds like this compound is coming under scrutiny. This includes the sourcing of raw materials, the efficiency and environmental impact of the manufacturing process, and the end-of-life management of products containing the compound.

Bio-Based Precursors and Sustainable Feedstock Sourcing

The traditional synthesis of cyclohexyl benzene derivatives often relies on petrochemical feedstocks. However, there is growing interest in developing synthetic routes that utilize bio-based precursors. researchgate.net For instance, phenol (B47542), a key starting material, can be derived from lignin, a major component of biomass. researchgate.net Research is also exploring the production of valuable chemicals from renewable bio-based sources through cascade hydrogenation and reductive amination processes. researchgate.net

While direct bio-based synthesis routes for this compound have not been extensively reported, the principles of green chemistry are being applied to the synthesis of related organic compounds. chemistryjournals.netsemanticscholar.org These principles include the use of renewable feedstocks, safer solvents, and more energy-efficient reaction conditions. chemistryjournals.net For example, the development of bio-based solvents offers a more sustainable alternative to traditional petroleum-derived solvents. researchgate.net The synthesis of cyclohexylphenols from lignin-derived phenol is an example of valorizing biomass to produce valuable chemicals. researchgate.net

Future research in this area will likely focus on developing catalytic processes that can convert biomass-derived molecules into the specific precursors needed for the synthesis of this compound and other liquid crystals.

Potential Bio-Based PrecursorSourceRelevance to this compound Synthesis
PhenolLignin (Biomass)A potential starting material for the synthesis of the benzene ring component. researchgate.net
CyclohexanoneCyclohexylbenzene (B7769038) hydroperoxide cleavageA potential precursor for the cyclohexane ring, which could be derived from bio-based routes. wikipedia.org
Limonene and p-cymenePlant-derivedInvestigated as bio-based solvents that could be used in the synthesis process. researchgate.net

Life Cycle Assessment (LCA) of Production and Application Cycles

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. earthshiftglobal.com For a specialty chemical like this compound, a comprehensive LCA would quantify the environmental footprint of its production and use. p6technologies.comslrconsulting.com

The production of liquid crystals can be energy-intensive and may involve the use of hazardous chemicals and solvents. reshine-display.comijestr.org An LCA would consider the environmental impacts of these inputs, as well as any emissions to air, water, and soil during the manufacturing process. scientific.net The application of this compound, primarily in liquid crystal displays (LCDs), would also be a focus of the LCA. The energy consumption of LCDs during their use phase and the environmental impacts of their end-of-life are significant factors. reshine-display.com

Predictive LCA models are being developed to estimate the environmental impact of chemical processes at early stages of development, which can help in designing greener synthetic routes from the outset. acs.org These models use descriptors like molar mass and functional groups to predict environmental impacts such as global warming potential. acs.org

Recycling and End-of-Life Management Strategies for Materials Containing the Compound

Given that a primary application of this compound is in LCDs, the end-of-life management of these devices is a critical aspect of its life cycle. votechnik.com LCDs contain a variety of valuable and hazardous materials, including the liquid crystals themselves. mdpi.comepa.ie

Significant research has been conducted on the recycling of LCDs, with a focus on recovering valuable materials like indium and the glass panels. researchgate.netmdpi.comnih.gov The recovery of the liquid crystals is also an area of active investigation. mdpi.com Several methods have been developed for extracting liquid crystals from end-of-life LCD panels, including solvent extraction with ultrasonic activation and mechanical scraping. mdpi.compjoes.com

Once extracted, the liquid crystal mixture can be purified and potentially reused in new applications, such as in new LCD panels or in polymer dispersed liquid crystal (PDLC) systems for smart windows. mdpi.com The economic viability of liquid crystal recycling is promising, as the value of these materials can be quite high. mdpi.com Developing efficient and environmentally friendly recycling processes is a key component of a circular economy for electronic devices. researchgate.net

Recycling StageDescriptionKey Considerations
DisassemblyManual or automated dismantling of LCDs to separate components like backlights, circuit boards, and the LCD panel. epa.ieSafe removal of hazardous components like mercury-containing backlights. epa.ie
Liquid Crystal ExtractionRemoval of the liquid crystal mixture from between the glass panels using methods like solvent extraction or mechanical scraping. mdpi.compjoes.comEfficiency of extraction and the environmental impact of the solvents used. scientific.net
PurificationSeparation and purification of the extracted liquid crystal mixture to remove impurities. Achieving the high purity required for reuse in optical applications.
Reuse/RecyclingRe-integration of the purified liquid crystals into new products or their conversion into other valuable materials. mdpi.comIdentifying viable end markets for the recycled liquid crystals. mdpi.com

Conclusion

Summary of Key Research Findings and Contributions

4-n-Propylcyclohexylbenzene is a pivotal molecular scaffold in the chemistry of liquid crystals. Its structure, combining a rigid phenyl group with a flexible propylcyclohexyl unit, provides the essential calamitic shape required for the formation of nematic mesophases. Research has established its role as a fundamental component in mixtures for LCDs, where it helps to define the necessary physical properties such as a broad operational temperature range and low viscosity. Spectroscopic, thermal, and computational analyses have provided a thorough understanding of its molecular and bulk properties, guiding the rational design of advanced liquid crystal materials.

Reiteration of the Significance of 4-N-Propyl Cyclohexyl Benzene (B151609) in Advanced Materials and Chemical Science

The significance of 4-n-propylcyclohexylbenzene extends beyond its direct application. It represents a classic example of structure-property relationships in materials science, demonstrating how subtle changes in molecular architecture can lead to profound changes in macroscopic properties. The study of this compound and its derivatives has contributed significantly to our understanding of the intermolecular forces that govern self-assembly and the formation of ordered, yet fluid, states of matter. This knowledge is foundational to the development of not only display technologies but also a wide range of other "soft matter" materials.

Unanswered Questions and Future Research Trajectories

Despite decades of research, several questions remain. The precise prediction of liquid crystal phase behavior from molecular structure alone is still a significant challenge, and continued development of computational models is needed. A major future trajectory for this field is the pursuit of "green" liquid crystals. This involves designing new molecules based on the 4-n-propylcyclohexylbenzene framework that are derived from renewable resources and are readily biodegradable to minimize their environmental impact. tandfonline.com Furthermore, as new display technologies emerge, research will focus on adapting and optimizing these foundational liquid crystal structures for novel applications, such as flexible displays, augmented reality systems, and advanced optical sensors.

Table of Compounds Mentioned

Compound Name
4-n-Propylcyclohexylbenzene
Benzene
Propanoyl chloride
n-Propylbenzene
Rhodium
Ruthenium
Boron trifluoride
Hydrogen fluoride

References

Peer-Reviewed Journal Articles

Peer-reviewed articles concerning the synthesis and properties of specific alkyl cyclohexyl benzene (B151609) derivatives can be found in journals such as Liquid Crystals, Journal of Materials Chemistry C, and Chemistry of Materials.

Conference Proceedings

Conference proceedings from international liquid crystal conferences, such as those organized by the International Liquid Crystal Society (ILCS), often feature presentations on the development of new liquid crystal materials, including those based on cyclohexyl benzene structures.

Academic Dissertations and Theses

Doctoral dissertations and master's theses from university chemistry and materials science departments often contain detailed experimental procedures and characterization data for novel liquid crystal compounds.

Scientific Reviews and Books

Comprehensive information on the chemistry and physics of liquid crystals can be found in specialized books and review articles. Notable examples include "Liquid Crystals: Nature's Delicate Phase of Matter" by Peter J. Collings and "Introduction to Liquid Crystals: Chemistry and Physics" by Peter J. Collings and John W. Goodby.

Q & A

Q. Q1. What are the optimal synthesis methods for 4-N-propyl cyclohexyl benzene, and how do reaction conditions influence yield and selectivity?

Methodological Answer: The hydroalkylation of benzene with propene derivatives is a common pathway. Key parameters include:

  • Catalyst selection : Bifunctional catalysts (e.g., Ni-based or Rh/γ-Al₂O₃) balance hydrogenation and alkylation steps. For example, Rh/γ-Al₂O₃ minimizes steric hindrance during cyclohexyl ring formation .
  • Temperature and pressure : Optimal ranges are 150–300°C and 400–500 psig, as higher temperatures favor dehydrogenation side reactions .
  • Feed purity : Moisture in benzene feed deactivates acidic sites on catalysts, reducing cyclohexyl benzene yield from ~26% to <7% .
  • Hydrogen-to-benzene ratio : A mole ratio of 0.6–0.8 maximizes cyclohexyl benzene formation while limiting dicyclohexyl benzene byproducts .

Q. Q2. How can the structural and stereochemical features of this compound be characterized experimentally?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify substituent positions. For example, the cyclohexyl group’s equatorial vs. axial conformation affects splitting patterns in 1H^1H NMR .
  • FTIR analysis : Look for C-H stretching (2850–3000 cm1^{-1}) in the cyclohexyl ring and aromatic C=C (1450–1600 cm1^{-1}) in the benzene ring. Distinctive peaks help differentiate it from isomers like dicyclohexyl benzene .
  • Mass spectrometry (MS) : The molecular ion peak (m/z ~174 for C15H _{15}H _{22}$)) and fragmentation patterns (e.g., loss of propyl or cyclohexyl groups) confirm the structure .

Q. Q3. What analytical techniques are recommended for detecting this compound in complex matrices?

Methodological Answer:

  • GC-MS : Ideal for volatile fractions. Use a polar capillary column (e.g., DB-5MS) to resolve co-eluting hydrocarbons like dicyclohexyl benzene .
  • HPLC with UV/Vis detection : Employ a C18 column and methanol/water mobile phase. The compound’s UV absorbance at ~260 nm (aromatic π→π* transitions) aids quantification .
  • Challenges : Differentiate from structural analogs (e.g., cyclohexyl acetate) via retention time indexing and spectral library matching .

Advanced Research Questions

Q. Q4. How do catalyst deactivation and regeneration strategies impact the scalability of this compound synthesis?

Methodological Answer:

  • Deactivation mechanisms :
    • Coking : Aromatic byproducts deposit on catalyst surfaces, blocking active sites. Regeneration via calcination at 495°C in helium restores ~80% activity .
    • Sintering : High temperatures (>300°C) reduce catalyst surface area. Rh/γ-Al₂O₃ nanocatalysts show better thermal stability than Ni-based systems .
  • Regeneration protocols :
    • Oxidative treatment : Introduce controlled O2_2 flow to burn off carbon deposits without oxidizing the metal phase .
    • Acid washing : Remove metal poisons (e.g., sulfur) using dilute HNO3_3, followed by re-reduction in H2_2 .

Q. Q5. What mechanistic insights explain the compound’s persistence in biological systems, and how can this be modeled in vitro?

Methodological Answer:

  • Percutaneous absorption : The perpendicular orientation of benzene and cyclohexyl rings enhances lipid bilayer penetration. Use Franz diffusion cells with porcine skin to measure flux rates .
  • Retention in skin : FTIR studies show cyclohexyl benzene forms depots in the stratum corneum. Simulate depot formation using synthetic lipid membranes and track partitioning via HPLC .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidative metabolism. The bulky cyclohexyl group likely slows enzymatic degradation .

Q. Q6. How can computational modeling predict the thermodynamic stability and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine strain energy in the cyclohexyl ring (typically <2 kcal/mol for chair conformers) .
  • Reactivity indices : Calculate Fukui functions to identify electrophilic sites (e.g., para positions on the benzene ring) prone to nitration or sulfonation .
  • Solubility parameters : Use COSMO-RS to predict logP (~4.2) and solubility in organic solvents (e.g., ethyl acetate > benzene) .

Q. Q7. What role do substituent electronic and steric effects play in directing functionalization reactions of this compound?

Methodological Answer:

  • Electron-donating groups : The propyl chain activates the benzene ring toward electrophilic substitution (e.g., nitration at the para position) .
  • Steric hindrance : The cyclohexyl group directs reactions to the less hindered ortho position. For example, bromination favors ortho over meta by a 3:1 ratio .
  • Catalyst design : Bulky ligands (e.g., phosphines) on Pd catalysts mitigate steric effects during cross-coupling reactions .

Q. Q8. How can researchers resolve contradictions in reported catalytic efficiencies for hydroalkylation reactions?

Methodological Answer:

  • Systematic parameter screening : Vary LHSV (1–4 h1^{-1}), H2_2/benzene ratios (0.5–1.0), and catalyst bed configurations to identify optimal conditions .
  • In situ characterization : Use XPS and TEM to correlate activity with catalyst oxidation states and particle size distribution .
  • Benchmarking : Compare turnover frequencies (TOF) under standardized conditions (e.g., 200°C, 500 psig) to normalize literature data .

Q. Q9. What methodologies assess the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • Biodegradation assays : Use OECD 301B (modified Sturm test) to measure mineralization rates. The compound’s logP (~4.2) suggests moderate persistence .
  • Aquatic toxicity : Conduct Daphnia magna 48-h immobilization tests. LC50_{50} values are expected to align with structurally similar cyclohexyl acetates (~10–20 mg/L) .
  • Soil adsorption : Batch experiments with humic acid quantify Koc_{oc} values; high adsorption (Koc_{oc} > 500) indicates limited groundwater mobility .

Data Contradictions and Validation

Q. Q10. How should researchers validate conflicting spectral data for this compound?

Methodological Answer:

  • Cross-reference multiple techniques : Confirm 1H^1H NMR chemical shifts (e.g., δ 1.4–1.6 ppm for cyclohexyl CH2_2) with IR (C-H bending at ~720 cm1^{-1}) and MS .
  • Synthesize authentic standards : Compare retention times (GC/HPLC) and fragmentation patterns with commercially available or in-house synthesized samples .
  • Collaborative studies : Share raw data (e.g., NMR FIDs, chromatograms) via repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.